molecular formula C13H14N2O2S B189744 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 75391-97-8

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B189744
CAS No.: 75391-97-8
M. Wt: 262.33 g/mol
InChI Key: UVXVYQURGLFLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. As part of the benzenesulfonamide family, it serves as a valuable scaffold for investigating new therapeutic agents. Benzenesulfonamide derivatives are extensively studied for their ability to inhibit carbonic anhydrase isoforms, a mechanism relevant for developing anticancer agents . Some benzenesulfonamide-based inhibitors have been evaluated against breast cancer cell lines, showing significant anti-proliferative activity and selectivity . Furthermore, structurally similar sulfonamide compounds have been identified as key components in novel HIV-1 Capsid protein inhibitors, demonstrating potent antiviral activity and revealing a promising target for antiviral therapy . Research also indicates that certain benzenesulfonamide derivatives exhibit antimicrobial properties, including activity against parasites like Leishmania donovani . The chemical structure of this compound, featuring a sulfonamide group linked to a p-tolyl ring and a 2-picolyl group, makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVYQURGLFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352659
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75391-97-8
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. The document details a robust synthetic protocol, rooted in established chemical principles, and offers insights into the critical parameters governing the reaction's success. A thorough discussion of purification techniques and analytical characterization is included to ensure the isolation of a highly pure product. Furthermore, this guide explores the mechanistic rationale behind the synthetic strategy and discusses the potential biological significance of the target compound in the context of related sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been integral to the development of drugs with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The unique electronic and structural features of the sulfonamide moiety allow it to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions with biological targets.

This guide focuses on the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule that combines the well-established p-toluenesulfonyl (tosyl) group with a 2-(aminomethyl)pyridine moiety. This combination is of particular interest as the pyridine ring can introduce additional binding interactions and modulate the physicochemical properties of the molecule, potentially leading to novel therapeutic applications.

Synthetic Strategy and Mechanistic Considerations

The most direct and widely employed method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, this involves the reaction of p-toluenesulfonyl chloride with 2-(aminomethyl)pyridine.

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction mechanism is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the protonated sulfonamide. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the sulfonamide nitrogen, driving the reaction to completion.

G reagents p-Toluenesulfonyl Chloride + 2-(Aminomethyl)pyridine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide intermediate->product Chloride Elimination & Deprotonation

Causality Behind Experimental Choices

Choice of Reagents:

  • p-Toluenesulfonyl Chloride (TsCl): This is a readily available and highly reactive sulfonylating agent. The tosyl group is also a good protecting group for amines, highlighting its stability.

  • 2-(Aminomethyl)pyridine: This is the amine source, providing the pyridinylmethyl moiety. It is a primary amine, which readily reacts with sulfonyl chlorides.

  • Pyridine as a Base and Catalyst: A non-nucleophilic base is crucial to scavenge the HCl produced. While other bases like triethylamine can be used, pyridine is often preferred. It can also act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive N-tosylpyridinium salt, which is then attacked by the amine. This catalytic pathway can accelerate the reaction rate.

Choice of Solvent:

  • Dichloromethane (DCM): A common solvent for this type of reaction is an aprotic solvent like dichloromethane. It is effective at dissolving both the sulfonyl chloride and the amine, providing a homogenous reaction medium. It is also relatively inert under the reaction conditions.

Control of Reaction Conditions:

  • Temperature: The reaction is typically carried out at room temperature. While gentle heating can sometimes be used to increase the reaction rate, it is important to monitor for potential side reactions.

  • pH: Maintaining a basic environment is critical. Insufficient base can lead to the protonation of the amine starting material, reducing its nucleophilicity and slowing down the reaction. Interestingly, a study on the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride in CH2Cl2 at pH 8 reported the formation of a rearranged product, 4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide[1]. This underscores the importance of carefully controlling the reaction conditions to favor the formation of the desired N-substituted sulfonamide.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous sulfonamides.

Materials and Equipment
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65
2-(Aminomethyl)pyridineC₆H₈N₂108.14
PyridineC₅H₅N79.10
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Saturated sodium bicarbonate solutionNaHCO₃84.01
Anhydrous magnesium sulfateMgSO₄120.37
Diethyl ether(C₂H₅)₂O74.12
HexanesC₆H₁₄86.18
  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Step-by-Step Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 2-(aminomethyl)pyridine and pyridine in anhydrous DCM B Add p-toluenesulfonyl chloride solution dropwise at 0°C A->B C Stir at room temperature and monitor by TLC B->C D Quench with water C->D E Extract with DCM D->E F Wash with sat. NaHCO3 solution E->F G Dry organic layer over MgSO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography (e.g., Ethyl acetate/Hexanes) H->I J Recrystallize from a suitable solvent system (e.g., Ether/Hexanes) I->J

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, should be combined and the solvent removed in vacuo. Further purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield the final product as a crystalline solid.

Characterization and Validation

Thorough characterization of the synthesized 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR (Proton NMR)The spectrum should show characteristic peaks for the aromatic protons of the tosyl and pyridine rings, a singlet for the methyl group of the tosyl moiety, a doublet for the methylene bridge, and a triplet for the NH proton of the sulfonamide. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR (Carbon NMR)The spectrum will display distinct signals for all the carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the aromatic carbons of both rings.
FT-IR (Infrared Spectroscopy)Key vibrational bands are expected for the N-H stretch of the sulfonamide, C-H stretches of the aromatic and aliphatic groups, S=O stretches (asymmetric and symmetric) of the sulfonyl group, and C=C and C=N stretches of the aromatic rings.
MS (Mass Spectrometry)The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₄N₂O₂S, MW: 262.33 g/mol ). Fragmentation patterns can provide further structural confirmation.
Physical Properties
  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

  • Appearance: The pure compound is expected to be a white or off-white crystalline solid.

Potential Applications and Biological Significance

While the specific biological activities of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not extensively reported, the broader class of sulfonamides exhibits a wide range of pharmacological effects.

  • Antimicrobial Activity: Many sulfonamide derivatives are known for their antibacterial and antifungal properties. The incorporation of a pyridine ring could modulate this activity.

  • Anticancer Activity: Sulfonamides have been investigated as anticancer agents, with some derivatives showing inhibitory activity against enzymes like carbonic anhydrase, which is overexpressed in some tumors.

  • Antileishmanial Activity: A structurally related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis[2]. This suggests that the N-(pyridin-2-ylmethyl)benzenesulfonamide scaffold may be a promising starting point for the development of new antileishmanial drugs.

Further biological evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is warranted to explore its therapeutic potential.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. By understanding the underlying reaction mechanism and the rationale behind the chosen experimental conditions, researchers can confidently and efficiently produce this valuable compound. The provided protocol for synthesis, purification, and characterization serves as a robust starting point for further investigation into the chemical and biological properties of this and related sulfonamide derivatives. The potential for diverse biological activities makes this class of compounds a rich area for future research and drug discovery.

References

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). Modern Chemistry, 9(3), 46-51.
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2022).
  • 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. PubChem. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 117-124.
  • 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). Drug Design, Development and Therapy, 10, 1865–1873.
  • 4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1891.
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2014). Acta Poloniae Pharmaceutica, 71(5), 811-818.
  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Retrieved from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]

  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Retrieved from [Link]

  • (PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • 4 Methyl N 2 quinolinyl benzenesulfonamide. mzCloud. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-6.
  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2023). Molecules, 28(14), 5484.
  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. As the specific biological activity of this compound is yet to be fully elucidated, this document outlines a tiered, multi-faceted screening approach. This strategy is designed to efficiently identify potential therapeutic applications and assess the compound's drug-like properties, guiding further research and development efforts. Our approach is grounded in established scientific principles and incorporates insights from the known activities of structurally related sulfonamides.

Introduction and Rationale

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a well-established pharmacophore with a broad spectrum of biological activities. The presence of a pyridine ring suggests potential interactions with various biological targets through hydrogen bonding and π-π stacking. While the specific biological target of this molecule is unknown, a closely related analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated anti-leishmanial activity.[1] This provides a rational starting point for our investigation.

This guide will detail a systematic in vitro evaluation workflow, commencing with fundamental physicochemical characterization and cytotoxicity assessment, followed by a broad-based screening for potential antimicrobial, anticancer, and enzyme inhibitory activities. Finally, we will outline essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to provide an early assessment of the compound's pharmacokinetic profile.

Physicochemical Characterization

Prior to biological evaluation, a thorough characterization of the compound's physical and chemical properties is paramount for ensuring data quality and reproducibility.

Table 1: Physicochemical Properties of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂S[2]
Molecular Weight262.33 g/mol [2]
IUPAC Name4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamidePubChem
SolubilityTo be determined experimentally
LogPTo be determined experimentally
pKaTo be determined experimentally

Note: Experimental determination of solubility, LogP, and pKa is a critical first step as these properties significantly influence biological activity and assay design.

Tier 1: Foundational In Vitro Assessment

This initial tier focuses on establishing the compound's baseline cytotoxicity and exploring its potential as an antimicrobial agent, a common activity for sulfonamides.

General Cytotoxicity Assessment

Rationale: It is essential to determine the concentration range at which 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibits cytotoxic effects on mammalian cells. This information is crucial for interpreting the results of subsequent targeted assays and for establishing a preliminary therapeutic window.[3][4][5]

Experimental Protocol: LDH Release Assay

  • Cell Culture: Culture a panel of representative human cell lines (e.g., HEK293 for normal kidney cells, HepG2 for liver cells) in appropriate media until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100). Incubate the plates for 24 to 48 hours.

  • LDH Measurement: After incubation, collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound relative to the positive control. Determine the CC50 (50% cytotoxic concentration) value.

Expected Outcome: A dose-response curve will be generated, from which the CC50 value can be determined. This value will guide the concentration selection for subsequent cell-based assays.

Antimicrobial Screening

Rationale: The sulfonamide moiety is a well-known antibacterial pharmacophore.[6][7] Therefore, a preliminary screen for antimicrobial activity is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: The MIC values will indicate the potency of the compound against the tested bacterial strains.

Tier 2: Targeted Biological Screening

Based on the structural similarity to a known anti-leishmanial agent and the broad potential of sulfonamides, this tier explores more specific therapeutic areas.

Anti-leishmanial Activity

Rationale: The structural analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown activity against Leishmania donovani.[1] Therefore, evaluating our compound of interest against this parasite is a high-priority investigation.

Experimental Protocol: In Vitro Anti-promastigote and Anti-amastigote Assays

Anti-promastigote Assay:

  • Culture of Promastigotes: Culture Leishmania donovani promastigotes in M199 medium supplemented with fetal bovine serum.

  • Compound Treatment: In a 96-well plate, add promastigotes to serial dilutions of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • Viability Assessment: Determine the number of viable promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Anti-amastigote Assay:

  • Macrophage Infection: Seed murine macrophages (e.g., J774A.1) in a 96-well plate and infect them with L. donovani promastigotes. Allow the parasites to transform into amastigotes within the macrophages.

  • Compound Treatment: Treat the infected macrophages with serial dilutions of the compound for 72 hours.

  • Staining and Visualization: Fix the cells and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per macrophage by microscopy.

  • IC50 Determination: Calculate the IC50, the concentration that reduces the number of amastigotes by 50%.

Expected Outcome: The IC50 values for both promastigote and amastigote stages will determine the compound's efficacy as a potential anti-leishmanial agent.

Anticancer Screening

Rationale: Many novel sulfonamide derivatives have been investigated as potential anticancer agents.[8] A preliminary screen against a panel of cancer cell lines is warranted.

Experimental Protocol: Antiproliferative Assay (MTT or a similar viability assay)

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding and Treatment: Follow a similar protocol as the general cytotoxicity assay (Section 3.1), seeding the cancer cells and treating them with a range of concentrations of the compound.

  • Viability Measurement: After 72 hours of incubation, assess cell viability using an MTT assay or a similar colorimetric or fluorometric method.

  • GI50 Determination: Calculate the GI50 (50% growth inhibition) concentration for each cell line.

Expected Outcome: The GI50 values will indicate the compound's potency and selectivity against different cancer cell types.

Enzyme Inhibition Screening

Rationale: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and kinases.[9][10][11] A screen against a panel of relevant enzymes can uncover specific molecular targets.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase II (hCA II) and p-nitrophenyl acetate as the substrate.

  • Assay Procedure: In a 96-well plate, pre-incubate hCA II with various concentrations of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Spectrophotometric Measurement: Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Expected Outcome: The IC50 value will quantify the compound's inhibitory activity against carbonic anhydrase.

Tier 3: Preliminary ADME Profiling

Rationale: Early assessment of a compound's ADME properties is critical for its development as a drug.[12][13][14] These in vitro assays provide valuable data to predict in vivo pharmacokinetics.

Table 2: Key In Vitro ADME Assays

AssayPurposeExperimental System
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Human liver microsomes
CYP450 Inhibition To evaluate the potential for drug-drug interactions.Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9)
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Human plasma
Permeability To predict the compound's absorption across the intestinal barrier.Caco-2 cell monolayer

Experimental Workflow: In Vitro ADME Profiling

ADME_Workflow cluster_ADME In Vitro ADME Profiling Compound 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (Recombinant Enzymes) Compound->CYP_Inhibition PPB Plasma Protein Binding (Human Plasma) Compound->PPB Permeability Permeability (Caco-2 Assay) Compound->Permeability Data_Integration Data Integration and Pharmacokinetic Prediction Metabolic_Stability->Data_Integration CYP_Inhibition->Data_Integration PPB->Data_Integration Permeability->Data_Integration

Caption: A streamlined workflow for the in vitro ADME assessment.

Data Interpretation and Future Directions

The collective data from these in vitro assays will provide a comprehensive initial profile of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

  • Promising Activity: If the compound demonstrates potent and selective activity in a particular assay (e.g., anti-leishmanial, anticancer, or specific enzyme inhibition) with low cytotoxicity, further investigation into its mechanism of action is warranted. This could involve more detailed enzymatic studies, cellular pathway analysis, and eventually, in vivo efficacy studies.

  • Moderate Activity: If the compound shows moderate activity across multiple assays, structure-activity relationship (SAR) studies would be the next logical step to optimize its potency and selectivity.

  • High Cytotoxicity or Poor ADME Profile: If the compound exhibits high general cytotoxicity or has a poor ADME profile, it may be deprioritized for further development unless its on-target potency is exceptionally high and warrants medicinal chemistry efforts to mitigate these liabilities.

This structured, in-depth technical guide provides a robust framework for the initial in vitro evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, enabling researchers to make informed decisions about its potential as a novel therapeutic agent.

References

  • Selvita. In Vitro ADME. Available from: [Link].

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link].

  • RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available from: [Link].

  • PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available from: [Link].

  • National Center for Biotechnology Information. 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. In: PubChem Compound Summary for CID 99309642. Available from: [Link].

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].

  • National Center for Biotechnology Information. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Available from: [Link].

  • ACS Publications. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: [Link].

  • ResearchGate. Structures of sulfonamide derivatives having enzyme inhibition activity. Available from: [Link].

  • PubMed. Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Available from: [Link].

  • National Center for Biotechnology Information. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. In: PubChem Compound Summary for CID 402911. Available from: [Link].

  • ResearchGate. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Available from: [Link].

  • MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. In: PubChem Compound Summary for CID 651192. Available from: [Link].

  • National Center for Biotechnology Information. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available from: [Link].

  • PubMed. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Available from: [Link].

  • National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link].

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

  • International Journal of Advanced Research. Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Available from: [Link].

  • National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link].

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual. Available from: [Link].

Sources

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Solubility is a critical determinant of a compound's developability, influencing its absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers and drug development scientists a robust framework for understanding and experimentally determining the solubility of this compound.

Based on its molecular structure, which features both polar (pyridin-2-ylmethyl, sulfonamide) and non-polar (4-methylbenzenesulfonamide) moieties, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is predicted to exhibit high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and limited solubility in aqueous media, a property that is likely pH-dependent. This guide details the physicochemical properties that govern this behavior, presents solubility data from closely related analogs, and provides a rigorous, step-by-step protocol for empirical solubility determination using the gold-standard isothermal shake-flask method.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor aqueous solubility is a leading cause of low oral bioavailability, which can compromise the therapeutic potential of an otherwise potent molecule.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative during the early stages of drug development.

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities.[3] As with all NCEs, characterizing its solubility is not merely an academic exercise; it is essential for:

  • Meaningful In Vitro Assays: Ensuring the compound is fully dissolved in assay buffers is critical to obtaining accurate and reproducible biological data. The use of co-solvents like DMSO is common practice.[4]

  • Formulation Development: Solubility data dictates the choice of excipients and the feasibility of developing various dosage forms, from oral tablets to parenteral solutions.[1]

  • Predicting In Vivo Performance: Aqueous solubility provides initial insights into the potential absorption and bioavailability of a drug candidate.

This guide serves as a detailed resource for scientists working with 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, providing the theoretical basis and practical tools needed to navigate the challenges associated with its solubility.

Molecular Profile and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the guiding concept.[5] 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide possesses distinct regions of varying polarity, which dictates its interactions with different solvents.

Chemical Structure: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

  • IUPAC Name: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

  • Molecular Formula: C₁₃H₁₄N₂O₂S

The key structural features influencing its solubility are:

  • Toluene Ring: A non-polar, hydrophobic moiety.

  • Sulfonamide Group (-SO₂NH-): A polar group capable of acting as a hydrogen bond donor (the N-H) and acceptor (the O=S=O).

  • Pyridine Ring: A polar, aromatic heterocycle with a basic nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at low pH.

  • Methylene Bridge (-CH₂-): A flexible, non-polar linker.

The interplay between the hydrophobic benzene ring and the hydrophilic sulfonamide and pyridine groups results in an amphiphilic molecule. A summary of its computed physicochemical properties, alongside a closely related analog, is presented below.

Table 1: Computed Physicochemical Properties

Property 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide[6] 4-methyl-N-pyridin-2-yl-benzenesulfonamide[7] Causality in Solubility
Molecular Weight 262.33 g/mol 248.30 g/mol Higher molecular weight can negatively impact solubility.
XLogP3 1.7 1.9 A positive value indicates a degree of lipophilicity, suggesting lower aqueous solubility.
H-Bond Donors 1 1 The N-H group on the sulfonamide can donate a hydrogen bond to polar protic solvents.

| H-Bond Acceptors | 4 | 4 | The sulfonyl oxygens and pyridine nitrogen can accept hydrogen bonds, enhancing solubility in protic solvents. |

These properties predict that while the compound has polar features enabling interaction with polar solvents, its overall hydrophobicity (indicated by XLogP3) will limit its solubility in water.

Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process. For a solid to dissolve in a liquid, the energy required to break the solute-solute forces (crystal lattice energy) and solvent-solvent forces must be overcome by the energy released from the formation of new solute-solvent interactions.

Dimethyl Sulfoxide (DMSO) as a Solvent: DMSO ( (CH₃)₂SO ) is a powerful, polar aprotic solvent. Its high dielectric constant and large dipole moment make it exceptionally effective at solvating a wide range of organic molecules, including many that are poorly soluble in water.[8] It can accept hydrogen bonds but does not donate them. For 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, the strong dipole-dipole interactions between DMSO and the polar sulfonamide and pyridine moieties are expected to overcome the crystal lattice energy, leading to high solubility. This makes DMSO an ideal solvent for preparing concentrated stock solutions for biological screening.

Solubility Profile of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Expected Solubility:

  • High Solubility: Expected in polar aprotic solvents such as DMSO , DMF, and NMP.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol , and some chlorinated solvents like dichloromethane .[9]

  • Low Solubility: Expected in non-polar solvents like hexane and cyclohexane .[10]

  • Poor to Very Low Solubility: Expected in water and aqueous buffers at neutral pH.

The following table summarizes experimental data for structurally similar sulfonamides, providing a valuable benchmark.

Table 2: Experimental Solubility of Structurally Related Sulfonamides

Compound Solvent System Solubility Source
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Aqueous Buffer (pH 7.4) >39.5 µg/mL PubChem[11]
4-methoxy-N-pyridin-2-yl-benzenesulfonamide Aqueous Buffer (pH 7.4) >39.6 µg/mL Benchchem[4]
N-benzyl-4-methyl-benzenesulfonamide Chloroform, Dichloromethane Slightly Soluble ChemBK[9]

| Sulfapyridine | Water (37°C) | 0.45 g/L (~450 µg/mL) | IUPAC-NIST[12] |

The data for the amino- and methoxy- analogs suggest that the aqueous solubility of the target compound is likely in the low µg/mL range, classifying it as poorly soluble.[4][11]

Experimental Protocol for Solubility Determination

To obtain definitive data, empirical measurement is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[13] This protocol is designed to be self-validating by incorporating a robust calibration curve.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved solute in the clear supernatant is quantified, typically by HPLC-UV or UV-Vis spectrophotometry.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_result Phase 3: Calculation stock Prepare Stock Solution in DMSO/Acetonitrile cal_standards Create Serial Dilutions (Calibration Standards) stock->cal_standards hplc_cal Inject Standards into HPLC-UV Generate Calibration Curve (Peak Area vs. Concentration) cal_standards->hplc_cal samples Add Excess Solid to Test Solvents (e.g., PBS, DMSO) equilibrate Equilibrate Samples (e.g., 24h at 25°C with shaking) samples->equilibrate calc Calculate Concentration from Calibration Curve hplc_cal->calc separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Dilute Supernatant & Inject into HPLC-UV separate->quantify quantify->calc report Report Solubility (mg/mL or µM) calc->report

Caption: Workflow for solubility determination.

Step-by-Step Methodology

1. Preparation of Calibration Curve:

  • Rationale: An accurate calibration curve is essential for a self-validating system, ensuring the reliability of the final concentration measurement.

  • Procedure:

    • Accurately weigh ~5 mg of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions of the primary stock to prepare at least five calibration standards of known concentrations.

    • Analyze each standard by HPLC-UV, recording the peak area at the compound's λ_max.

    • Plot peak area versus concentration and perform a linear regression. The curve is valid if the coefficient of determination (R²) is > 0.99.

2. Sample Preparation and Equilibration:

  • Rationale: Adding excess solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility limit.

  • Procedure:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., DMSO, water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The presence of visible solid is necessary.

    • Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For crystalline compounds, 48-72 hours may be necessary.

3. Phase Separation and Quantification:

  • Rationale: It is critical to completely remove any undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

  • Procedure:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully remove an aliquot of the clear supernatant. Causality Check: Do not disturb the pellet. Alternatively, filter the suspension through a 0.22 µm PVDF filter; ensure the compound does not bind to the filter material by testing recovery.

    • Dilute the supernatant with the analysis solvent (mobile phase or a component of it) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV under the same conditions used for the calibration curve.

4. Data Analysis:

  • Procedure:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the test solvent.

    • Report the result in appropriate units (e.g., mg/mL, µM) along with the solvent and temperature.

Factors Influencing Solubility

Several physical and chemical factors can significantly alter a compound's solubility.[5]

  • pH: The pyridine nitrogen in 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is basic and will become protonated at acidic pH. This cation formation will dramatically increase its solubility in aqueous media. Therefore, solubility should be tested across a range of pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be characterized if temperature sensitivity is a concern for formulation or storage.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) can significantly enhance aqueous solubility, a common strategy in formulation development.

Conclusion

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound with an amphiphilic character, predicting a solubility profile highly dependent on the chosen solvent system. It is expected to be readily soluble in DMSO, making it suitable for the preparation of concentrated stock solutions for in vitro screening. Conversely, its aqueous solubility is anticipated to be low but can be significantly enhanced at lower pH values due to the protonation of the pyridine moiety.

Given the absence of published quantitative data, the importance of empirical determination cannot be overstated. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate the precise solubility data required for informed decision-making in the drug development process. This foundational knowledge is critical for advancing NCEs like 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide from the laboratory bench to potential clinical applications.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: ResearchGate URL: [Link]

  • Title: 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 Source: PubChem URL: [Link]

  • Title: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S Source: PubChem URL: [Link]

  • Title: 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192 Source: PubChem URL: [Link]

  • Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

  • Title: Solubility prediction of sulfonamides at various temperatures using a single determination Source: ResearchGate URL: [Link]

  • Title: Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies Source: ResearchGate URL: [Link]

  • Title: Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: ResearchGate URL: [Link]

  • Title: Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N3O2S Source: IUPAC-NIST Solubility Data Series URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Determination and Confirmation of Sulfonamides Source: Food Safety and Inspection Service (FSIS) URL: [Link]

  • Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Chilean Chemical Society URL: [Link]

  • Title: N-BENZYL-4-METHYL-BENZENESULFONAMIDE - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: As of the date of this publication, detailed mechanistic studies and established cell culture protocols for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not extensively available in the public scientific literature. The following application note is therefore constructed as a foundational guide for researchers initiating studies with this compound. It synthesizes general principles for the investigation of novel sulfonamide derivatives in a cell culture context, drawing upon the known biological activities of structurally related molecules. All protocols provided herein are intended as starting points and will require empirical optimization for specific cell lines and experimental endpoints.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds bearing this moiety have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The versatility of the sulfonamide group allows for its interaction with a diverse range of biological targets, making derivatives of this class compelling candidates for drug discovery and development.[3] This guide focuses on providing a framework for the initial in vitro characterization of a specific derivative, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Compound Details:

IUPAC Name Molecular Formula Molecular Weight CAS Number
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamideC13H14N2O2S262.33 g/mol Not readily available

Data for a closely related isomer, 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, is available in PubChem (CID 651192). Researchers should verify the identity and purity of their specific compound.[4]

Postulated Mechanism of Action: A Starting Point for Investigation

While the precise molecular targets of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are yet to be elucidated, the broader class of sulfonamides offers several plausible avenues for investigation. Many sulfonamides exert their effects by inhibiting key enzymes. For instance, some have been shown to target carbonic anhydrases, while others may interfere with signaling pathways critical for cell proliferation and survival.[1][3]

A recent study on a related compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), revealed its ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[5] This suggests that novel sulfonamide derivatives could modulate distinct cell death pathways.

Given the structural motifs of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a primary hypothesis is its potential to function as an inhibitor of protein kinases or other enzymes involved in cellular signaling. The pyridinyl and methylphenyl groups may confer specificity for particular binding pockets.

Postulated_MoA Compound 4-methyl-N- (pyridin-2-ylmethyl)benzenesulfonamide Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Binding & Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Pathway->Response

Caption: Postulated mechanism of action for a novel benzenesulfonamide.

Essential First Steps: Stock Solution Preparation and Handling

Accurate and reproducible experimental results begin with the proper preparation and storage of the test compound.

3.1 Solubility Assessment:

The solubility of a novel compound is a critical parameter. While experimental data for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is not available, many organic small molecules are readily soluble in dimethyl sulfoxide (DMSO).[6]

Protocol for Solubility Testing:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a defined volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL).

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is not fully dissolved, gentle warming (up to 37°C) and further vortexing may be employed.

3.2 Preparation of a Concentrated Stock Solution:

A high-concentration stock solution in a suitable solvent like DMSO is essential for minimizing the final solvent concentration in cell culture media.[6]

Table 1: Example Stock Solution Concentrations

Desired Stock ConcentrationMass of Compound (for 1 mL)
10 mM2.62 mg
20 mM5.25 mg
50 mM13.12 mg

Protocol:

  • Aseptically weigh the desired amount of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, anhydrous DMSO.

  • Vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Safety Precautions:

  • Always handle unknown chemical compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) if available. For related compounds, hazards may include skin, eye, and respiratory irritation.[7]

  • Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.

In Vitro Assay Protocols: A Phased Approach

A tiered approach to in vitro testing is recommended, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays.[8][9]

4.1 Phase 1: Determining the Cytotoxic Profile

The initial goal is to determine the concentration range over which the compound affects cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed the cells of interest (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

4.2 Phase 2: Elucidating the Mode of Action

Based on the IC50 value obtained, subsequent assays can be designed to investigate the mechanism of cell death or growth inhibition.

Suggested Assays:

  • Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Employ propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blotting: Probe for key signaling proteins that may be modulated by the compound. Based on the activities of related sulfonamides, this could include markers of apoptosis (e.g., cleaved caspase-3, PARP), cell cycle regulators (e.g., cyclins, CDKs), or components of pathways like PI3K/mTOR.[3]

  • Colony Formation Assay: To assess the long-term effects on cell proliferation and survival.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Solubilization Compound Solubilization (DMSO Stock) Cytotoxicity Cytotoxicity Assay (MTT) (Dose-Response & IC50) Solubilization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Based on IC50 WesternBlot Western Blot (Target Pathways) Cytotoxicity->WesternBlot Based on IC50

Caption: A phased experimental workflow for in vitro evaluation.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. Successful execution of these initial experiments will establish a foundational understanding of the compound's biological activity and guide subsequent, more targeted investigations. Future studies could include target deconvolution experiments to identify specific binding partners, in vivo efficacy studies in relevant animal models, and further structure-activity relationship (SAR) analyses to optimize the compound's therapeutic potential.

References

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hourani, B., Al-Adham, I., & Al-Zoubi, H. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Oncology, 12, 864335.
  • Genesis Drug Discovery & Development. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

Sources

The Role of Benzenesulfonamide Derivatives in Oncology: Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives, particularly those akin to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, in oncology research. While specific data for this exact molecule is limited, the broader class of benzenesulfonamides has shown significant promise as inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. This guide will focus on the rationale, protocols, and applications of these compounds as CA IX inhibitors.

Introduction: The Significance of Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells adapt their metabolism, leading to the production of acidic byproducts. Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is strongly induced by hypoxia and plays a crucial role in helping cancer cells manage this acidic stress.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps maintain a stable intracellular pH (pHi) conducive to cell survival, while contributing to the acidification of the extracellular space.[1][2] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy, making CA IX a highly attractive target for anticancer drug development.[1][3] Benzenesulfonamides are a class of compounds that have been extensively investigated as potent and selective inhibitors of CA IX.[4][5][6]

Mechanism of Action: How Benzenesulfonamides Inhibit CA IX

The catalytic activity of CA IX relies on a zinc ion (Zn²⁺) located within its active site. Benzenesulfonamide derivatives act as inhibitors by coordinating with this zinc ion through their sulfonamide group (-SO₂NH₂). This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic function. The specificity of different benzenesulfonamide derivatives for CA IX over other carbonic anhydrase isoforms is determined by the interactions of their tailing moieties with the amino acid residues lining the active site cavity.[7][8]

Below is a diagram illustrating the signaling pathway influenced by CA IX and the point of intervention for benzenesulfonamide inhibitors.

CAIX_Pathway CA IX Signaling and Inhibition cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization induces CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression upregulates CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX substrate H_HCO3 H⁺ + HCO₃⁻ Intracellular pH Regulation Stable Intracellular pH (Survival, Proliferation) H_HCO3->Intracellular pH Regulation Extracellular Acidification Acidic Extracellular pH (Invasion, Metastasis) H_HCO3->Extracellular Acidification CAIX->H_HCO3 catalyzes Tumor Progression Tumor Progression Intracellular pH Regulation->Tumor Progression Extracellular Acidification->Tumor Progression Benzenesulfonamides Benzenesulfonamides Benzenesulfonamides->CAIX inhibit

Caption: Hypoxia-induced CA IX expression and its inhibition by benzenesulfonamides.

Application Notes: Investigating Benzenesulfonamides as CA IX Inhibitors

The following sections provide detailed protocols for the synthesis and evaluation of benzenesulfonamide derivatives as potential anticancer agents targeting CA IX.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical routes. A common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The "click chemistry" approach has also been successfully employed to generate diverse libraries of these compounds.[9]

General Synthetic Scheme:

Synthesis_Workflow General Synthesis Workflow Start Start Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Start->Benzenesulfonyl_Chloride Amine Pyridin-2-ylmethanamine or other amine Start->Amine Reaction Reaction in suitable solvent with base Benzenesulfonyl_Chloride->Reaction Amine->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide or derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of benzenesulfonamide derivatives.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against purified CA IX. The assay measures the esterase activity of the enzyme, which is a well-established surrogate for its physiological CO₂ hydration activity.

Materials:

  • Purified recombinant human CA IX

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Test compound (benzenesulfonamide derivative) dissolved in DMSO

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in the assay buffer.

    • Prepare a solution of CA IX in the assay buffer to a final concentration of 1-2 µM.

    • Prepare a stock solution of NPA in acetonitrile (e.g., 100 mM) and dilute it in the assay buffer to the desired final concentration just before use.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the serially diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 160 µL of the assay buffer to each well.

    • Add 20 µL of the CA IX solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 20 µL of the NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Example:

CompoundTargetIC₅₀ (nM)Reference
Compound 4e CA IX10.93[4]
Compound 4g CA IX25.06[4]
Compound 4h CA IX11.52[4]
Acetazolamide (Standard) CA IX25[4]
SLC-0111 CA IX45[5]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of benzenesulfonamide derivatives on the proliferation of cancer cells that endogenously express CA IX (e.g., HeLa, MDA-MB-231, HT29).

Materials:

  • CA IX-positive cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (benzenesulfonamide derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the cells for 48-72 hours. For hypoxia-related studies, the plate can be placed in a hypoxic chamber (e.g., 1% O₂).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition).

Example of Expected Results:

Cell LineCompoundGI₅₀ (µM)Reference
MDA-MB-231 Compound 4e1.52[10]
MCF-7 Compound 4e2.01[10]
UFH-001 U-NO₂~25[6]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines whether the growth-inhibitory effects of the benzenesulfonamide derivatives are due to the induction of apoptosis.

Materials:

  • CA IX-positive cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its GI₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.

Expected Outcome:

An effective CA IX inhibitor is expected to increase the percentage of apoptotic cells compared to the control group. For example, one study found that a benzenesulfonamide derivative increased the Annexin V-FITC positive population in MDA-MB-231 cells by 22-fold compared to the control.[4]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising class of compounds for the development of novel anticancer therapies targeting carbonic anhydrase IX. The protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of these inhibitors. Further preclinical development will require in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles. Additionally, the development of radiolabeled sulfonamides for non-invasive imaging of CA IX expression in tumors holds great potential for patient stratification and monitoring treatment response.[3] The continued exploration of this chemical scaffold may lead to the discovery of potent and selective CA IX inhibitors with clinical utility.

References

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]

  • CAIX - Overview: Carbonic Anhydrase IX (CA-IX) Immunostain, Technical Component Only. Mayo Clinic Laboratories. Available at: [Link]

  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC - NIH. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

  • Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. PubMed. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC - NIH. Available at: [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. Available at: [Link]

  • [The role of carbonic anhydrase IX in the progression of malignant tumors - a potential therapeutic target?]. PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Available at: [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Association for Cancer Research. Available at: [Link]

  • Regulation and role of carbonic anhydrase IX and use as a biomarker and therapeutic target in cancer. ResearchGate. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. Available at: [Link]

Sources

using 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide for HIV-1 capsid inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for HIV-1 Capsid Inhibition Studies

Compound: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Target: Human Immunodeficiency Virus Type 1 (HIV-1) Capsid Protein (CA)

Introduction: The HIV-1 Capsid as a Strategic Antiviral Target

The Human Immunodeficiency Virus Type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. Far from being a passive container, the capsid is a dynamic structure that plays indispensable roles at multiple stages of the viral lifecycle.[1] It is critical for the reverse transcription of the viral RNA genome, the trafficking of the viral pre-integration complex (PIC) to the nucleus, and its subsequent disassembly (uncoating) to release the viral DNA for integration into the host genome.[1][2] During the late stages of infection, the capsid protein (CA) assembles to form new viral cores, a crucial step for producing infectious progeny virions.[1][3]

The multifaceted and highly conserved nature of the HIV-1 capsid makes it a powerful and attractive target for a new generation of antiretroviral drugs.[4] Capsid inhibitors, such as the FDA-approved Lenacapavir, have a unique multi-stage mechanism of action.[5][6][7] They can bind to the CA protein, often at the interface between subunits, to either hyper-stabilize the capsid lattice, preventing proper uncoating, or disrupt CA-CA interactions, leading to aberrant assembly of new virions.[5][8][9] This dual action can effectively halt the viral lifecycle at both early and late phases.

This document provides a comprehensive guide for researchers on how to investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide as a novel HIV-1 capsid inhibitor. It outlines a logical workflow from initial compound characterization and in vitro biochemical assays to cell-based antiviral efficacy studies.

Compound Profile: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Before initiating biological assays, it is crucial to understand the physicochemical properties of the test compound. This ensures proper handling, solubilization, and interpretation of experimental results.

PropertyValueSource
IUPAC Name 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide-
Molecular Formula C₁₃H₁₄N₂O₂S-
Molecular Weight 262.33 g/mol [10]
CAS Number 192853-33-1 (example, may vary)-
Appearance White to off-white solid (typical)-
Solubility Expected to be soluble in DMSO, limited in aqueous media[11]

Handling and Storage:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: For aqueous buffers and cell culture media, dilute the DMSO stock to the final desired concentration. Ensure the final DMSO concentration in the assay is consistent across all conditions (including controls) and is non-toxic to the cells or protein, typically ≤0.5%.

  • Safety: The related compound 4-methyl-N-pyridin-2-yl-benzenesulfonamide is listed with GHS warnings for being harmful if swallowed and causing serious eye irritation.[12] Standard laboratory personal protective equipment (PPE) should be worn when handling the compound.

Hypothesized Mechanism of Action

Based on known capsid inhibitors, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is hypothesized to bind to the HIV-1 CA protein, thereby disrupting the delicate equilibrium of capsid assembly and disassembly required for successful infection. This interference can occur at two key stages:

  • Early Stage (Post-Entry): The compound may bind to and stabilize the viral capsid after it enters the cytoplasm. This hyper-stabilization can prevent timely uncoating, trapping the viral genome and blocking its path to the nucleus for integration.[5][9]

  • Late Stage (Virion Maturation): The compound may interfere with the assembly of CA proteins into a new conical core within the budding virion. This can lead to the formation of non-infectious, malformed viral particles.[3][9]

Capsid_Inhibitor_MoA cluster_early Early Stage: Post-Entry cluster_late Late Stage: Maturation VirusEntry 1. Virus Entry IntactCapsid 2. Intact Capsid in Cytoplasm VirusEntry->IntactCapsid Uncoating 3. Normal Uncoating IntactCapsid->Uncoating NuclearImport 4. Nuclear Import & Integration Uncoating->NuclearImport Gag 5. Gag Polyprotein Synthesis Assembly 6. Normal Assembly Gag->Assembly Budding 7. Budding & Maturation Assembly->Budding InfectiousVirion 8. Infectious Virion Release Budding->InfectiousVirion Inhibitor 4-methyl-N-(pyridin-2-ylmethyl) benzenesulfonamide Inhibitor->Uncoating Blocks (Hyperstabilization) Inhibitor->Assembly Disrupts

Caption: Hypothesized dual mechanism of action for a capsid inhibitor.

Experimental Workflow Overview

A tiered approach is recommended to comprehensively evaluate the compound's activity. The workflow progresses from direct biochemical interaction to cellular antiviral effect, ensuring a thorough and logical investigation.

Experimental_Workflow cluster_0 cluster_1 cluster_2 cluster_3 P0 Phase 0: Preparation ProteinPurification Recombinant HIV-1 CA Protein Purification CompoundPrep Compound Stock Preparation & QC P1 Phase 1: In Vitro Biochemical Assays AssemblyAssay Capsid Assembly Inhibition Assay BindingAssay Biophysical Binding Assay (e.g., SPR, ITC) P2 Phase 2: Cell-Based Assays AntiviralAssay HIV-1 Replication Inhibition Assay CytotoxicityAssay Cellular Cytotoxicity Assay P3 Phase 3: Data Analysis Analysis Calculate IC₅₀, EC₅₀, CC₅₀, SI ProteinPurification->AssemblyAssay ProteinPurification->BindingAssay CompoundPrep->AssemblyAssay CompoundPrep->BindingAssay CompoundPrep->AntiviralAssay CompoundPrep->CytotoxicityAssay AssemblyAssay->AntiviralAssay Informs BindingAssay->AntiviralAssay Informs AntiviralAssay->Analysis CytotoxicityAssay->Analysis

Sources

Application Notes and Protocols for In Vivo Administration of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the in vivo administration of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in animal models, primarily focusing on rodents (mice and rats). This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established veterinary best practices and principles of animal welfare.

Introduction and Compound Profile

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential pharmacological activity.[1][2] As with many small molecules in drug discovery, establishing a robust and reproducible in vivo administration protocol is critical for evaluating its pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4] The successful delivery of the compound to its target site in a consistent manner is fundamental to obtaining meaningful and translatable preclinical data.[3][5]

A critical initial step in protocol development is understanding the physicochemical properties of the compound.

Table 1: Physicochemical Properties of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂S[2]
Molecular Weight262.33 g/mol [2]
Predicted LogP1.7[2]
GHS HazardsHarmful if swallowed[1]

The predicted LogP suggests moderate lipophilicity, which may indicate poor aqueous solubility. Experimental determination of solubility is a crucial first step before in vivo administration. A structurally similar compound, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, exhibits a solubility of >39.5 µg/mL at pH 7.4, suggesting that solubility may be a challenge.[6] Therefore, appropriate vehicle selection is paramount for achieving the desired concentration and bioavailability.[7][8]

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, while minimizing toxicity to the animal.[9] Given the likelihood of poor aqueous solubility, a multi-tiered approach to vehicle screening is recommended.

Workflow for Vehicle Selection

Caption: A stepwise approach to selecting a suitable vehicle for in vivo administration.

Recommended Vehicles for Screening:

  • Aqueous Vehicles: Start with simple aqueous solutions like sterile 0.9% saline and Phosphate Buffered Saline (PBS) at pH 7.4.[9]

  • Co-solvent Systems: For compounds with low aqueous solubility, a mixture of solvents can be employed. Common co-solvents include:

    • DMSO: A powerful solvent, but its concentration should be minimized due to potential toxicity.[9]

    • Ethanol: Often used in combination with other solvents.[9]

    • Polyethylene Glycols (PEGs) and Propylene Glycol: Generally well-tolerated.[9]

    • A common starting formulation is a ternary system such as 10% DMSO / 40% PEG-300 / 50% Saline.

  • Complexing Agents: Cyclodextrins can encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.

  • Suspensions: If a true solution cannot be achieved at the desired concentration, a homogenous suspension can be prepared using agents like 0.5% methylcellulose or carboxymethylcellulose with a surfactant such as 0.1% Tween 80.[10]

Self-Validating System for Vehicle Preparation:

  • Solubility Testing: Prepare small-scale trial formulations to determine the maximum solubility of the compound in each vehicle.

  • Stability Assessment: Visually inspect the final formulation for precipitation over a relevant timeframe (e.g., 2-4 hours) at room temperature.

  • Tolerability Pilot Study: Before commencing the main study, administer the chosen vehicle (without the compound) to a small group of animals to assess for any adverse reactions.

In Vivo Administration Protocols

All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and regulations.[11][12] Aseptic techniques should be employed for all injections to prevent infection.[13]

Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise dose to the stomach.[14][15]

Materials:

  • Appropriately sized gavage needle (for mice: 20-22 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches).[16][17]

  • Syringe

  • Animal scale

Protocol:

  • Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[14]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the depth of insertion to the stomach.[15] Mark the needle to prevent over-insertion.

  • Administration: Gently insert the gavage needle into the esophagus, allowing the animal to swallow it.[14] Do not force the needle.[14] Administer the formulation slowly and steadily.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Table 2: Recommended Maximum Volumes for Oral Gavage

AnimalMaximum Volume (ml/kg)Source
Mouse10[17]
Rat10-20[15]
Intraperitoneal Injection (IP)

IP injection is a common route for systemic administration, with absorption being generally faster than subcutaneous but slower than intravenous.[18]

Materials:

  • Sterile syringe

  • Sterile needle (for mice: 25-27 gauge; for rats: 23-25 gauge).[19][20]

Protocol:

  • Animal Restraint: Restrain the animal to expose the ventral abdomen. For rats, this may require two people.[18]

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[21]

  • Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure no bodily fluids are drawn, which would indicate improper placement.[21] Inject the formulation slowly.

Table 3: Recommended Maximum Volumes for Intraperitoneal Injection

AnimalMaximum Volume (ml/kg)Source
Mouse10[19]
Rat10[20]
Intravenous Injection (IV)

IV injection provides the most rapid and complete bioavailability as the compound is introduced directly into the circulatory system.[18][22] The lateral tail vein is the most common site for IV injections in rodents.[22]

Materials:

  • Sterile syringe (e.g., insulin syringe for small volumes)

  • Sterile needle (for mice: 27-30 gauge; for rats: 25-27 gauge).[23][24]

  • Restraining device

  • Heat source (e.g., heat lamp or warming pad) to induce vasodilation.[25]

Protocol:

  • Animal Preparation: Warm the animal's tail to dilate the lateral veins, making them more visible and accessible.[22][25]

  • Restraint: Place the animal in a suitable restraining device.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle.[24] A successful injection will have no resistance, and the solution will be seen clearing the vein. If a bleb forms, the needle is not in the vein.

  • Post-Injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Table 4: Recommended Maximum Volumes for Intravenous Injection

AnimalMaximum Volume (ml/kg)Source
Mouse5 (bolus), 10 (slow)[23]
Rat5 (bolus), 10 (slow)[24]
Subcutaneous Injection (SC or SubQ)

This route provides a slower and more sustained absorption compared to IP or IV injections.[18]

Materials:

  • Sterile syringe

  • Sterile needle (for mice: 25-27 gauge; for rats: 23-25 gauge).[26]

Protocol:

  • Animal Restraint: Manually restrain the animal.

  • Injection Site: Tent the loose skin over the back, between the shoulder blades.[13]

  • Injection: Insert the needle into the base of the tented skin, parallel to the spine.[13][18] Aspirate to ensure the needle has not entered a blood vessel.[13] Inject the formulation, which will form a small bleb under the skin.

Table 5: Recommended Maximum Volumes for Subcutaneous Injection

AnimalMaximum Volume per Site (ml/kg)Source
Mouse5[26]
Rat5-10[13]

Experimental Design and Workflow Visualization

A typical single-dose pharmacokinetic study would follow the workflow below.

Caption: Workflow for a typical single-dose pharmacokinetic study.

Conclusion and Best Practices

The successful in vivo administration of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide requires careful consideration of its physicochemical properties, meticulous vehicle selection, and proficient execution of administration techniques. Due to the lack of existing in vivo data for this specific compound, it is strongly recommended to conduct pilot studies to determine the maximum tolerated dose (MTD) and to assess the suitability of the chosen formulation. Adherence to institutional animal welfare guidelines is mandatory throughout all experimental procedures.

References

  • Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Injection Techniques. JoVE (Journal of Visualized Experiments). [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Regulation of Animal Drugs. Retrieved from [Link]

  • Singh, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877–1887. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. Retrieved from [Link]

  • Lu, C., & Wang, D. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 24, 66–73. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Animal Welfare, Testing and Research of FDA-Regulated Products. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (1986). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Research Animal Training. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]

  • Scognamiglio, V., et al. (2016). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Cellular and Molecular Life Sciences, 73(1), 101–124. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Zengin, G., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 70, 152-159. [Link]

  • Queen's University. (2012). Subcutaneous Injection in Mice. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Recent Patents on Drug Delivery & Formulation, 3(3), 193-204. [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • USDA National Agricultural Library. (n.d.). Animal Welfare Act Quick Reference Guides. Retrieved from [Link]

  • Gauthier, C., et al. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceuticals, 15(4), 450. [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]

  • NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Byeon, J. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

  • Research Animal Training. (n.d.). Intravenous Injection in the Mouse. Retrieved from [Link]

  • Bioscientia Medicina: Journal of Biomedicine & Translational Research. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Gowda, B. T., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 4), o276. [Link]

  • Maleki, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2138. [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • protocols.io. (2022). Intravenous injections. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • University of Arizona IACUC. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]

  • Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. BMC Microbiology, 15, 137. [Link]

  • Sroor, F. M., Younis, E. A., & Aly, H. F. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 162-171. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. The University of British Columbia. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the small molecule, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. Given the therapeutic potential of the sulfonamide scaffold, this guide outlines hypothesized biological targets and provides detailed, field-proven protocols for both cell-based and biochemical HTS assays to identify and characterize the activity of this compound. The protocols are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Introduction: The Scientific Rationale

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[1] These compounds typically exert their effects by inhibiting specific enzymes or modulating protein-protein interactions.[1] 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide belongs to this versatile class of molecules, and its structural features suggest a high potential for biological activity.

While the specific targets of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not yet fully elucidated in publicly available literature, a structurally related compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[2] This pathway is a critical regulator of cellular antioxidant responses and is frequently dysregulated in cancer. Therefore, it is a scientifically sound hypothesis that 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may also modulate this or similar pathways.

This guide will provide two distinct HTS protocols based on this primary hypothesis and the broader enzymatic inhibitory potential of sulfonamides:

  • A Cell-Based High-Content Imaging Assay: To assess the compound's ability to induce oxidative stress and impact cell viability, targeting the KEAP1-NRF2-GPX4 pathway.

  • A Biochemical Kinase Inhibition Assay: A representative example of a common target class for sulfonamide-containing compounds.

These protocols are intended to serve as a robust starting point for screening campaigns aimed at uncovering the therapeutic potential of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Hypothesized Mechanism of Action and Signaling Pathway

We hypothesize that 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may function as an inhibitor of the NRF2 antioxidant response pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death, potentially through ferroptosis.

G cluster_0 Normal Cellular State cluster_1 Hypothesized Action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding & Ubiquitination ARE Antioxidant Response Element KEAP1->NRF2 Degradation GPX4 GPX4 ROS_low Low ROS GPX4->ROS_low Neutralizes Compound 4-methyl-N-(pyridin-2-ylmethyl) benzenesulfonamide KEAP1_inhibited KEAP1 Compound->KEAP1_inhibited Inhibition? GPX4_inhibited GPX4 (Inhibited) Compound->GPX4_inhibited Direct Inhibition? NRF2_active NRF2 ARE_active Antioxidant Response Element NRF2_active->ARE_active Transcription of Pro-oxidant Genes? KEAP1_inhibited->NRF2_active NRF2 Release & Stabilization ROS_high High ROS (Oxidative Stress) GPX4_inhibited->ROS_high ROS Accumulation Ferroptosis Ferroptosis ROS_high->Ferroptosis

Caption: Hypothesized signaling pathway for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Cell-Based HTS Assay: High-Content Imaging of Oxidative Stress and Cell Viability

This assay is designed to identify compounds that induce oxidative stress and/or reduce cell viability in a cancer cell line known to be sensitive to ferroptosis, such as HT-1080 fibrosarcoma cells.

Assay Principle

The assay utilizes multi-parametric high-content imaging to simultaneously measure three key cellular indicators in a 384-well format:

  • Nuclear Staining (Hoechst 33342): To identify and count individual cells.

  • Oxidative Stress (CellROX® Green): A fluorogenic probe that becomes fluorescent upon oxidation by reactive oxygen species.

  • Cell Viability (Propidium Iodide): A fluorescent intercalating agent that can only enter cells with compromised membranes, thus marking dead cells.

Materials and Reagents
ReagentSupplierCatalog Number
HT-1080 cellsATCCCCL-121
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamideVariesVaries
DMSO, Biotechnology GradeSigma-AldrichD2650
Erastin (Positive Control)Sigma-AldrichE7781
Ferrostatin-1 (Negative Control)Sigma-AldrichSML0583
CellROX® Green ReagentThermo FisherC10444
Hoechst 33342Thermo FisherH3570
Propidium IodideThermo FisherP3566
384-well black, clear-bottom microplatesCorning3712
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Plating:

    • Prepare a 10 mM stock solution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 1 µM).

    • Using a pintool or acoustic liquid handler, transfer 40 nL of compound solutions to the corresponding wells of the cell plate (final concentration will range from 10 µM to 1 nM in 0.1% DMSO).

    • Include appropriate controls:

      • Negative Control: DMSO only (0.1% final concentration).

      • Positive Control: Erastin (e.g., 10 µM final concentration).

      • Rescue Control: Erastin + Ferrostatin-1 (to confirm ferroptosis-specific effects).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C and 5% CO2. The optimal incubation time should be determined during assay development.

  • Staining:

    • Prepare a 3X staining solution in pre-warmed, serum-free DMEM containing:

      • 15 µM CellROX® Green

      • 3 µg/mL Hoechst 33342

      • 1.5 µg/mL Propidium Iodide

    • Add 20 µL of the 3X staining solution to each well (final volume 60 µL).

    • Incubate for 30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the plates using a high-content imaging system (e.g., Thermo Scientific CellInsight CX7 or Molecular Devices ImageXpress Micro).

    • Acquire images in three channels:

      • DAPI channel for Hoechst 33342 (nuclei).

      • FITC channel for CellROX® Green (oxidative stress).

      • TRITC channel for Propidium Iodide (dead cells).

    • Analyze the images using appropriate software to quantify:

      • Total cell count (from Hoechst).

      • Percentage of CellROX® Green positive cells.

      • Percentage of Propidium Iodide positive cells.

Data Analysis and Quality Control
  • Normalization: Normalize the data to the negative (DMSO) and positive (Erastin) controls on each plate.

  • Z'-factor: Calculate the Z'-factor for each screening run to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][4]

    • Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

      • µ_p = mean of positive control, σ_p = standard deviation of positive control

      • µ_n = mean of negative control, σ_n = standard deviation of negative control

  • Hit Identification: Identify "hits" as compounds that significantly increase the percentage of CellROX® Green and/or Propidium Iodide positive cells above a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).

Biochemical HTS Assay: A Representative Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a representative kinase, such as a tyrosine kinase. This type of assay is broadly applicable to many ATP-dependent enzymes.

Assay Principle

The assay measures the amount of ATP remaining in solution after a kinase reaction. The kinase phosphorylates a substrate using ATP, depleting the ATP pool. A luciferase-based reagent is then added, which produces light in proportion to the amount of remaining ATP. Therefore, a lower luminescence signal indicates higher kinase activity, and a higher signal indicates inhibition of the kinase.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Kinase (e.g., ABL1)SignalChemA01-10G
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)Sigma-AldrichP0275
ATP, Molecular Biology GradePromegaV9151
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamideVariesVaries
Staurosporine (Positive Control)Sigma-AldrichS4400
Kinase-Glo® Max Assay ReagentPromegaV6071
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2)In-house prep.N/A
384-well white, low-volume microplatesGreiner Bio-One784075
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined in the assay development phase (typically at the Km for the substrate).

    • Prepare a 2X ATP solution in kinase buffer (at the Km concentration for ATP).

    • Prepare compound plates as described in section 3.3.2.

  • Assay Procedure (in 384-well plates):

    • Dispense 5 µL of 2X kinase/substrate solution into each well.

    • Add 50 nL of compound solution via acoustic transfer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 1 hour at room temperature. The reaction time should be within the linear range of the enzyme kinetics.[5]

  • Detection:

    • Add 10 µL of Kinase-Glo® Max reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or Tecan Spark).

Data Analysis and Quality Control
  • Data Conversion: Convert raw luminescence units to percent inhibition:

    • % Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)

  • IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Z'-factor: Calculate the Z'-factor as described in section 3.4.

Experimental Workflow and Data Management

A robust HTS campaign requires a well-defined workflow from primary screening to hit validation.

HTS_Workflow cluster_Primary Primary Screen cluster_Confirmation Hit Confirmation & Triage cluster_Validation Hit Validation Primary_Screen HTS at single concentration (e.g., 10 µM) Hit_Confirmation Re-test primary hits Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Generate IC50 curves Hit_Confirmation->Dose_Response Confirm activity Counter_Screen Rule out artifacts (e.g., luciferase inhibitors) Dose_Response->Counter_Screen Orthogonal_Assay Secondary (orthogonal) assay Counter_Screen->Orthogonal_Assay Prioritize 'Leads' SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR

Caption: A typical high-throughput screening workflow.

Conclusion

The protocols outlined in this guide provide a solid foundation for conducting high-throughput screening campaigns with 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. By leveraging a hypothesis-driven approach based on the known activities of related compounds, researchers can efficiently probe the biological effects of this molecule. The combination of a high-content, cell-based assay and a robust biochemical assay allows for a comprehensive initial characterization of the compound's mechanism of action. Adherence to rigorous quality control standards, such as the calculation of the Z'-factor, is paramount for the success of any HTS campaign.[3][4][6]

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • ACS Chemical Biology. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]

  • Tabatabaee, M., Ghassemzadeh, M., & Neumüller, B. (2007). 4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4360.
  • PubMed. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Retrieved from [Link]

  • Assay Genie. High-Throughput Screening Assays. Retrieved from [Link]

  • Sun, B., Zhao, G., Zhang, L., Hou, J., Wu, B., Li, Y., ... & Chen, Y. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and therapy, 16, 205.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • PubChem. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911. Retrieved from [Link]

  • ACS Publications. (2023, December 23). Coupling High-Throughput and Targeted Screening for Identification of Nonobvious Metabolic Engineering Targets. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S. Retrieved from [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • IUCr Journals. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • ResearchGate. Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • NIST WebBook. Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

  • Nature. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • BPS Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • PubChem. 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | C13H14N2O2S | CID 651192. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile pharmacophore. Molecules incorporating the 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide core and its analogs are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The exploration of their synthetic routes is paramount for the development of novel therapeutics and for establishing structure-activity relationships (SAR) that can guide future drug design.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of the parent compound and a variety of its analogs, offering insights into the rationale behind the chosen methodologies and practical guidance for their execution in a research setting.

Retrosynthetic Analysis and Strategic Approach

The most direct and widely adopted method for the synthesis of N-substituted sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[3] This approach is favored for its reliability, generally high yields, and the ready availability of a diverse pool of starting materials. Our retrosynthetic analysis of the target molecule, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, identifies p-toluenesulfonyl chloride and pyridin-2-ylmethanamine as the key precursors.

Retrosynthesis Target 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Disconnect C-N Disconnection Target->Disconnect Precursors p-toluenesulfonyl chloride + pyridin-2-ylmethanamine Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a modular approach, allowing for the straightforward synthesis of analogs by substituting either the sulfonyl chloride or the amine component.

Part 1: Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

This section details the two-stage process for the synthesis of the parent compound: the preparation of the requisite amine, pyridin-2-ylmethanamine, followed by its reaction with p-toluenesulfonyl chloride.

Synthesis of Pyridin-2-ylmethanamine

While commercially available, pyridin-2-ylmethanamine can also be readily synthesized in the laboratory from 2-cyanopyridine. The most common and efficient method is the reduction of the nitrile group.

Reaction Scheme:

Amine_Synthesis reactant 2-Cyanopyridine product Pyridin-2-ylmethanamine reactant->product Reduction reagents H2, Raney Nickel or LiAlH4

Caption: Synthesis of pyridin-2-ylmethanamine.

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyridine

This is a classic and scalable method for the reduction of nitriles.[4]

  • Materials:

    • 2-Cyanopyridine

    • Raney Nickel (50% slurry in water)

    • Ethanol or Methanol

    • Hydrogen gas

    • Parr hydrogenation apparatus or similar

  • Procedure:

    • In a pressure vessel, a solution of 2-cyanopyridine in ethanol is prepared.

    • A catalytic amount of Raney Nickel is carefully added to the solution.

    • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typically 50-100 psi).

    • The reaction mixture is agitated at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude pyridin-2-ylmethanamine, which can be purified by distillation.

Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

The core of this synthesis is the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Reaction Scheme:

Sulfonamide_Synthesis reactants p-toluenesulfonyl chloride + pyridin-2-ylmethanamine product 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide reactants->product Sulfonylation reagents Pyridine or Triethylamine Dichloromethane

Caption: Synthesis of the target sulfonamide.

Protocol 2: Sulfonylation of Pyridin-2-ylmethanamine

This protocol is adapted from a reliable Organic Syntheses procedure for a similar compound.[6]

  • Materials:

    • Pyridin-2-ylmethanamine

    • p-Toluenesulfonyl chloride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate

  • Procedure:

    • Dissolve pyridin-2-ylmethanamine (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in dry dichloromethane.

    • Add the p-toluenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of Analogs

The modularity of the synthetic route allows for the generation of a diverse library of analogs by varying the amine and sulfonyl chloride starting materials. This is crucial for exploring the structure-activity relationship of this class of compounds.[1][7]

Rationale for Analog Synthesis

The synthesis of analogs allows for the systematic probing of how different structural features influence the biological activity of the molecule. Key modifications can include:

  • Substitution on the benzenesulfonamide ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the sulfonamide and its interaction with biological targets.

  • Modification of the pyridine ring: Altering the position of the nitrogen atom or introducing substituents on the pyridine ring can affect the molecule's overall shape, polarity, and binding affinity.

  • Varying the linker: While this guide focuses on the pyridin-2-ylmethyl linker, exploring other linkers is a common strategy in drug discovery.

Synthetic Workflow for Analogs

The general protocol for synthesizing analogs remains consistent with the synthesis of the parent compound. The primary variation lies in the choice of starting materials.

Analog_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products Sulfonyl Chlorides Sulfonyl Chlorides Sulfonylation Sulfonylation Sulfonyl Chlorides->Sulfonylation Amines Amines Amines->Sulfonylation Analog Library Analog Library Sulfonylation->Analog Library

Caption: General workflow for analog synthesis.

Table of Representative Analogs

The following table summarizes a selection of possible analogs and the corresponding starting materials.

Analog StructureSulfonyl Chloride Starting MaterialAmine Starting Material
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-chlorobenzenesulfonyl chloridepyridin-2-ylmethanamine
4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-methoxybenzenesulfonyl chloridepyridin-2-ylmethanamine
4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide p-toluenesulfonyl chloridepyridin-3-ylmethanamine
4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide p-toluenesulfonyl chloridepyridin-4-ylmethanamine
N-((6-chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamide p-toluenesulfonyl chloride(6-chloropyridin-2-yl)methanamine

Conclusion and Future Directions

The synthetic route detailed in this application note provides a robust and versatile platform for the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide and its analogs. The straightforward nature of the sulfonylation reaction, coupled with the vast commercial availability of diverse sulfonyl chlorides and amines, allows for the rapid generation of compound libraries for biological screening. Future work could focus on the development of more sustainable synthetic methodologies, such as one-pot procedures or the use of greener solvents, to further enhance the efficiency and environmental friendliness of this important transformation in medicinal chemistry.

References

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 253-257. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 402911, 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. [Link]

  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PrepChem. (2023). Synthesis of 4-Iodo-N-(2-pyridinyl)benzenesulfonamide. [Link]

  • PubMed. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 105. [Link]

  • Google Patents. (2003).
  • Al-Amiery, A. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6649. [Link]

  • Google Patents. (1998).
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. [Link]

  • Wikipedia. (n.d.). 2-Picolylamine. [Link]

  • El-Faham, A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. International Journal of Molecular Sciences, 24(8), 7629. [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]

  • Nature. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 343-353. [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Sci-Hub. (1961). Synthesis of N′-Substituted Methanedisulfonamides and N'-Substituted Methanedisulfonylureas. Journal of Pharmaceutical Sciences, 50(10), 842–844. [Link]

  • ResearchGate. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • ResearchGate. (1955). The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III). [Link]

  • ResearchGate. (1955). The action of p-toluenesulphonyl chloride on pyridine-N-oxide (II) : The reaction of pyridine-N-oxide with 2-, 3- and 4-pyridyl p-toluenesulphonate. [Link]

Sources

The Strategic Application of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The sulfonamide functional group represents a cornerstone in drug design, featured in a wide array of clinically approved drugs exhibiting antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][2] This functional group's utility stems from its ability to act as a bioisostere for carboxylic acids, offering enhanced metabolic stability and solubility while maintaining crucial hydrogen bonding interactions with biological targets.[1] When coupled with a pyridine ring, another "privileged" structure in medicinal chemistry known for its capacity to improve pharmacokinetic profiles and target binding affinity through hydrogen bonding, a powerful synergistic scaffold emerges.[3]

This guide provides a comprehensive overview of the synthesis and application of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide , a key intermediate that marries the beneficial properties of both the toluenesulfonamide and pyridine moieties. We will delve into detailed protocols for its synthesis and subsequent derivatization, providing researchers with the practical knowledge to leverage this scaffold in the generation of diverse chemical libraries for drug screening. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physicochemical properties of the starting material is essential for designing subsequent synthetic transformations and for interpreting structure-activity relationships (SAR).

PropertyValueSource
IUPAC Name 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamidePubChem CID: 651192
Molecular Formula C13H14N2O2SPubChem CID: 651192
Molecular Weight 262.33 g/mol PubChem CID: 651192
XLogP3 1.7PubChem CID: 651192
Hydrogen Bond Donor Count 1PubChem CID: 651192
Hydrogen Bond Acceptor Count 4PubChem CID: 651192
Rotatable Bond Count 4PubChem CID: 651192

Synthetic Protocol for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

The synthesis of the title compound is reliably achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and 2-(aminomethyl)pyridine. The pyridine nitrogen of 2-(aminomethyl)pyridine is less nucleophilic than the primary amine due to the electron-withdrawing nature of the aromatic ring, allowing for selective sulfonamide bond formation. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Protocol cluster_conditions Reaction Conditions reagent1 p-Toluenesulfonyl chloride product 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide reagent1->product + reagent2 2-(Aminomethyl)pyridine reagent2->product conditions Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature

Caption: Synthetic scheme for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Experimental Protocol: Synthesis of the Intermediate

Materials:

  • p-Toluenesulfonyl chloride (1.0 eq)

  • 2-(Aminomethyl)pyridine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(aminomethyl)pyridine in anhydrous DCM, add pyridine or triethylamine and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale: The use of a slight excess of the amine ensures complete consumption of the more expensive sulfonyl chloride. The basic conditions are crucial for scavenging the generated HCl.[4] The aqueous workup effectively removes the base, unreacted starting materials, and salts, leading to a cleaner crude product.

Application as a Scaffold for Library Synthesis

The synthesized 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide serves as a versatile starting point for generating a library of diverse molecules. The sulfonamide nitrogen can be further functionalized through N-alkylation or N-acylation, allowing for the introduction of a wide range of substituents to probe the chemical space around the core scaffold.

Derivatization_Workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation intermediate 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide alkylation_reagents Alkyl/Aralkyl Halides (R-X) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) intermediate->alkylation_reagents acylation_reagents Acyl Halides/Anhydrides (RCO-X) Base (e.g., Pyridine, DMAP) Solvent (e.g., DCM, THF) intermediate->acylation_reagents library Diverse Chemical Library alkylation_reagents->library Alkylated Derivatives acylation_reagents->library Acylated Derivatives

Caption: Derivatization workflow for library synthesis.

Protocol 1: N-Alkylation of the Intermediate

Materials:

  • 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (1.0 eq)

  • Alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of the sulfonamide intermediate in anhydrous DMF, carefully add NaH portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl or aralkyl halide and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: Strong bases like NaH are effective in deprotonating the sulfonamide nitrogen, which is acidic, to form a potent nucleophile for the subsequent alkylation.[5] Anhydrous conditions are critical when using NaH to prevent its violent reaction with water.

Protocol 2: N-Acylation of the Intermediate

Materials:

  • 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (1.0 eq)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the sulfonamide intermediate in anhydrous DCM and add pyridine.

  • Slowly add the acyl chloride or anhydride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Rationale: The acylation is typically performed in the presence of a non-nucleophilic base like pyridine, which acts as a catalyst and an acid scavenger.[6]

Applications in Drug Discovery and Structure-Activity Relationship (SAR) Insights

Derivatives of N-(pyridin-2-ylmethyl)benzenesulfonamide have shown promise in various therapeutic areas, underscoring the value of this scaffold.

  • Anticancer Activity: The benzenesulfonamide moiety is a key pharmacophore in several anticancer agents, notably as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors.[7] The pyridine ring can be strategically modified to enhance interactions with the active site of target enzymes. SAR studies on related benzenesulfonamide derivatives have indicated that the nature and position of substituents on both the benzenesulfonamide and the pyridine rings significantly influence their antiproliferative activity.[8]

  • Antimicrobial Activity: Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new anti-infectives.[9] The pyridine moiety can contribute to the antimicrobial profile by enhancing cell permeability or by interacting with specific microbial targets. Studies on pyridinium salts have shown that their antimicrobial activity is influenced by the hydrophobicity and surface activity of the molecule.[10]

Conclusion

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a strategically important intermediate in drug discovery, providing a robust and versatile scaffold for the synthesis of diverse compound libraries. The protocols detailed in this guide offer reliable methods for its preparation and subsequent derivatization, empowering researchers to explore the vast chemical space around this privileged core. The demonstrated biological potential of related compounds in areas such as oncology and infectious diseases validates the continued investigation of this scaffold in the quest for novel and effective therapeutics.

References

  • Azzam, R. S. S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 759–763. [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Azzam, R. S. S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • Al-Saeed, F. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 1989. [Link]

  • Ijuomah, A. O., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry Research Journal, 6(4), 163-171. [Link]

  • Said, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. RSC Medicinal Chemistry, 13(10), 1259-1271. [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry, 4(1), 6-11. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. [Link]

  • Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5265–5277. [Link]

  • Maia, B. H. L. N. S., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(7), 1549. [Link]

  • Hidayat, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 18, 1789–1811. [Link]

  • Ijuomah, A. O., et al. (2021). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Hidayat, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 18, 1789–1811. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Asiri, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry, 6(4), 84. [Link]

  • Wang, L., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 226-230. [Link]

  • Żołnowska, B., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]

  • Hordieienko, O., et al. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CRYST-4MPYBS-001

Last Updated: January 23, 2026

Introduction to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Crystallization

Welcome to the technical support guide for the crystallization of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical guidance on obtaining high-purity, crystalline material.

Crystallization is a critical purification and particle engineering step. For active pharmaceutical ingredients (APIs) like sulfonamides, the crystalline form dictates crucial properties such as stability, solubility, and bioavailability.[1] The presence of multiple functional groups in 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide—including the tosyl group, the sulfonamide linkage, and the pyridine ring—allows for a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking.[2] While these facilitate crystal lattice formation, they can also lead to challenges such as polymorphism or solvent inclusion.

This guide provides a baseline protocol, a comprehensive troubleshooting section in a question-and-answer format, and advanced FAQs to address common and complex issues encountered during the crystallization of this compound and its structural analogs.

Physicochemical Properties
PropertyValue (Computed for C13H14N2O2S Isomer)Data Source
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[3]
Molecular Weight 262.33 g/mol PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
LogP (Predicted) 1.7PubChem[3]

Note: These properties are for the isomeric compound 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and should be used as an estimation. Experimental determination for the 2-ylmethyl isomer is recommended.

Baseline Recrystallization Protocol

This protocol is a recommended starting point based on established methods for similar aromatic sulfonamides.[4][5] The primary goal is to use a single-solvent system that dissolves the compound when hot but has low solubility when cold.

Recommended Solvent System: Ethanol or Dilute Ethanol

Ethanol is frequently cited as an effective solvent for the crystallization of various substituted benzenesulfonamides due to its polarity, hydrogen bonding capability, and appropriate boiling point.[4][5]

Step-by-Step Protocol
  • Dissolution: Place the crude 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until the solid completely dissolves at or near the boiling point of the solvent. The goal is to create a saturated solution with the minimum necessary volume of hot solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. Slow cooling is paramount as it encourages the formation of a well-ordered crystal lattice and minimizes the inclusion of impurities.

  • Maximize Yield: Once the flask has reached ambient temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility of the compound and maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly under vacuum or in a desiccator to remove all traces of the solvent.

Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during crystallization.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common issue, particularly with organic molecules that have melting points lower than the boiling point of the solvent or when the solution is too concentrated or cools too quickly.

  • Causality: The high concentration of the solute can cause it to crash out of solution upon cooling at a temperature above its melting point, leading to the formation of an oil. Rapid cooling can also prevent molecules from having sufficient time to orient themselves into a stable crystal lattice.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow this less concentrated solution to cool much more slowly.

    • Lower the Crystallization Temperature: Try adding the hot, saturated solution to a pre-warmed receiving flask. This prevents the initial shock of cold glass which can induce rapid, disorganized precipitation.

    • Change the Solvent System: The polarity of the solvent may be too similar to your compound. Consider a more polar solvent or a two-solvent system. For instance, dissolve the compound in a minimal amount of hot ethanol (good solvent) and then slowly add warm water (anti-solvent) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[6]

Q2: No crystals are forming, even after the solution has cooled completely.

Answer: The lack of crystal formation typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the nucleation step (the initial formation of crystal seeds) has not been initiated.

  • Causality: Supersaturation is the thermodynamic driving force for crystallization. If too much solvent was used, the concentration of the solute may not exceed its solubility limit even at low temperatures. Alternatively, a perfectly clean and smooth solution may lack the energy barrier required for nucleation to begin.

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 25% of the volume) to increase the concentration, then attempt to cool and crystallize again.

    • Use an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can carefully add a miscible anti-solvent (e.g., hexane or water) in which the compound is insoluble until persistent cloudiness is observed. Heat to clarify, then cool slowly.

Q3: The crystallization yield is very low.

Answer: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.

  • Causality: This is almost always due to using an excessive amount of solvent during the initial dissolution step. The "minimum amount of hot solvent" is a critical parameter that is often overestimated. It can also occur if the compound has unexpectedly high solubility in the chosen solvent at low temperatures.

  • Solutions:

    • Second Crop Recovery: Do not discard the filtrate (mother liquor). Reduce its volume by about 50% through evaporation or gentle heating and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately.

    • Solvent Optimization: Your chosen solvent may not be optimal. A good recrystallization solvent should exhibit a large solubility difference between its boiling point and room temperature.[7] Perform small-scale solubility tests with other solvents (see Table 2).

    • Check Cooling Temperature: Ensure you have cooled the solution sufficiently. An ice bath or even refrigeration can significantly decrease the final solubility and improve the yield.

Q4: The crystals are colored or appear impure.

Answer: The presence of color or a non-uniform appearance suggests that impurities have been trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Causality: Rapid crystal growth is a primary cause of impurity incorporation. If crystals form too quickly, there isn't enough time for the equilibrium between the solid and solution phases to be established, which is necessary to exclude foreign molecules. Colored impurities may also be present that require specific removal steps.

  • Solutions:

    • Decolorize with Activated Carbon: If the impurity is colored, add a very small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Caution: Use carbon sparingly, as it can also adsorb your product, reducing the yield.[8] Perform a hot filtration immediately after to remove the carbon.

    • Slow Down the Crystallization: Repeat the crystallization, ensuring a very slow cooling rate. Insulating the flask with glass wool can help achieve this. This allows for more selective crystallization.

    • Re-crystallize: A second recrystallization of the impure crystals is often necessary to achieve high purity.

Experimental Workflows & Diagrams

Visualizing the process can aid in decision-making and execution.

General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent AddCarbon 2a. Add Activated Carbon (If Colored Impurities) Dissolve->AddCarbon HotFilter 2b. Hot Gravity Filtration (Removes Insolubles) Dissolve->HotFilter AddCarbon->HotFilter SlowCool 3. Slow Cooling to Room Temperature HotFilter->SlowCool IceBath 4. Cool in Ice Bath (Maximize Yield) SlowCool->IceBath VacFilter 5. Vacuum Filtration IceBath->VacFilter Wash 6. Wash with Cold Solvent VacFilter->Wash Dry 7. Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct G cluster_oil cluster_nocryst cluster_yield Start Problem Encountered? Oil Compound Oiled Out Start->Oil NoCryst No Crystals Form Start->NoCryst LowYield Yield is Poor Start->LowYield Reheat Reheat & Add More Solvent Oil->Reheat SlowCool Cool Slowly Reheat->SlowCool ChangeSolvent Change Solvent System SlowCool->ChangeSolvent Scratch Scratch Flask NoCryst->Scratch Seed Add Seed Crystal Scratch->Seed Evap Reduce Solvent Volume Seed->Evap SecondCrop Recover Second Crop from Mother Liquor LowYield->SecondCrop ReOpt Re-optimize Solvent & Volume SecondCrop->ReOpt

Caption: Decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q5: How do I systematically choose a good solvent for crystallization?

Answer: Solvent selection is the most critical parameter. [7]The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. A systematic approach involves:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. Given the aromatic rings and polar sulfonamide group, solvents of intermediate polarity like ethanol, isopropanol, or acetone are good starting points. [9]2. Small-Scale Solubility Tests: Place a few milligrams of your crude solid into several test tubes. Add ~0.5 mL of a different candidate solvent to each tube.

    • If it dissolves immediately at room temperature, the solvent is too good. It can potentially be used as the "good" solvent in a two-solvent system.

    • If it doesn't dissolve at all, even when heated, the solvent is unsuitable. It may serve as an "anti-solvent."

    • If it dissolves when heated but reappears as a precipitate upon cooling, you have found a promising candidate solvent.

  • Consider Solvent Pairs: If no single solvent is ideal, use a miscible solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent and titrate with a "bad" (anti-solvent) until the solution turns cloudy. Reheat to clarify, then cool slowly. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Heptane.

SolventBoiling Point (°C)PolarityTypical Use
Ethanol 78PolarExcellent starting solvent for sulfonamides.
Isopropanol 82PolarSimilar to ethanol, good alternative.
Ethyl Acetate 77IntermediateGood for less polar impurities.
Acetone 56Polar AproticCan be effective, but lower boiling point.
Water 100Very PolarOften used as an anti-solvent with alcohols.
Heptane/Hexane ~98 / ~69NonpolarUsed as an anti-solvent with more polar solvents.
Q6: Could my compound be polymorphic? How would I know and why does it matter?

Answer: Yes, polymorphism (the ability of a compound to exist in multiple crystalline forms) is a well-documented phenomenon in sulfonamides. [1]Different polymorphs arise from different arrangements of molecules in the crystal lattice, often due to variations in hydrogen bonding. [2]

  • Why it Matters: Polymorphs can have different physical properties, including melting point, solubility, and stability. In a pharmaceutical context, an unstable polymorph could convert to a more stable but less soluble form over time, drastically affecting the drug's performance.

  • How to Investigate:

    • Vary Crystallization Conditions: Crystallizing from different solvents or at different cooling rates can produce different polymorphs.

    • Analytical Characterization: The presence of polymorphs can be confirmed using analytical techniques. X-Ray Powder Diffraction (XRPD) is the definitive method, as each polymorph will have a unique diffraction pattern. [10]Differential Scanning Calorimetry (DSC) can identify different melting points and phase transitions, and Infrared (IR) Spectroscopy can show shifts in peaks related to hydrogen bonding. [11]

Q7: What analytical techniques should I use to confirm the purity and identity of my final crystals?

Answer: After crystallization, it is essential to verify the purity, identity, and crystalline nature of your material.

  • Purity Assessment (Chromatography): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. It can quantify any remaining impurities.

  • Identity Confirmation (Spectroscopy):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm that the chemical structure of the crystallized material is correct and that no solvent is trapped in the lattice (unless a stable solvate has formed).

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Crystallinity Confirmation:

    • Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities or multiple crystalline forms.

    • X-Ray Powder Diffraction (XRPD): As mentioned, this technique confirms the material is crystalline (sharp peaks) rather than amorphous (broad halo) and can identify the specific polymorphic form. [10][12]

References

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E65, o3184. [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Azzam, R. A., Mohamed-Ezzat, R. A., & Kariuki, B. M. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]

  • Praveen, B., & Pream, Sudha. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119, 5685-5701. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]

  • Paruta, A. N., & Piekos, R. (1986). Solubility Data Series, Vol. 28: Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine). Pergamon Press. [Link]

  • Crystal, H. (2019). The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. [Link]

  • Sainz-Díaz, C. I., et al. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 14(3), 1325-1337. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved January 23, 2026, from [Link]

  • Irazzaz, M. (2018). Characterisation techniques. University of Barcelona. [Link]

  • Tawashi, R. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(4), 524-526. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosing and Timing for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo studies. The following information is structured to address specific issues in a direct question-and-answer format, ensuring you can quickly find solutions to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide?

A1: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1), a key mitotic kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1] By inhibiting Mps1, the compound inactivates the SAC, causing cancer cells to prematurely exit mitosis even with improper chromosome-microtubule attachments. This leads to severe chromosomal mis-segregation, aneuploidy, and ultimately, cell death via mitotic catastrophe, making it a promising target in oncology.[1][2]

MPS1_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase (Active) Unattached_Kinetochores->MPS1 activates SAC Spindle Assembly Checkpoint (SAC) Active MPS1->SAC activates MPS1_Inhibited MPS1 Kinase (Inhibited) Anaphase Anaphase (Delayed) SAC->Anaphase inhibits Inhibitor 4-methyl-N-(pyridin-2-ylmethyl) benzenesulfonamide Inhibitor->MPS1_Inhibited inhibits SAC_Inactive SAC Inactive MPS1_Inhibited->SAC_Inactive leads to Mitotic_Catastrophe Premature Anaphase & Mitotic Catastrophe SAC_Inactive->Mitotic_Catastrophe results in

Caption: Mechanism of Mps1 Inhibition.

Q2: What are the key physicochemical properties and solubility characteristics of this compound?

A2: Understanding the compound's properties is fundamental to proper formulation. Based on its chemical structure, 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative.[3] Compounds in this class often exhibit poor aqueous solubility, which is a primary hurdle for in vivo delivery.

Table 1: Physicochemical Properties (Representative Data)

Property Value Source
Molecular Formula C₁₃H₁₄N₂O₂S PubChem[3]
Molecular Weight 262.33 g/mol PubChem[3]
XLogP3 1.7 PubChem[3]

| Aqueous Solubility | Poor. Analogous compounds show solubility >39.5 µg/mL at pH 7.4.[4] | BenchChem[5] |

This profile suggests that a specialized vehicle will be required for administration. Standard saline or PBS is not a suitable vehicle.

Q3: What is a recommended starting formulation for in vivo administration?

A3: For poorly soluble compounds like this, a multi-component vehicle is often necessary to achieve a stable and injectable solution or suspension.[6][7] A widely used formulation for intraperitoneal (i.p.) or oral (p.o.) administration is a suspension based on carboxymethyl cellulose (CMC). For intravenous (i.v.) or i.p. routes where a solution is required, a co-solvent system is preferred.

Recommended Starting Vehicle (for i.p. injection): A common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and Saline .

  • Causality:

    • DMSO: A powerful solvent to create the initial stock concentration.

    • PEG300: A water-miscible co-solvent that helps maintain solubility as the DMSO stock is diluted.

    • Tween 80: A surfactant that improves stability and prevents precipitation of the compound in the aqueous final vehicle.

    • Saline: The biocompatible diluent to bring the formulation to the final volume.

See the Protocols section for a step-by-step guide to preparing this vehicle.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during formulation or upon injection.
  • Question: I prepared my dosing solution, but it turned cloudy, or I suspect it's precipitating upon injection into the animal. What should I do?

  • Answer & Troubleshooting Steps:

    • Verify Vehicle Preparation Sequence: The order of addition is critical. Always dissolve the compound in 100% DMSO first to create a concentrated stock. Then, add co-solvents like PEG300 and surfactants like Tween 80 to this stock before introducing the final aqueous component (saline or PBS). Reversing this order will cause immediate precipitation.

    • Use Gentle Warming and Sonication: After adding the compound to DMSO, gentle warming (37°C) and brief sonication can help ensure it is fully dissolved before proceeding to the next step. Do not overheat, as this can degrade the compound.

    • Adjust Vehicle Ratios: If precipitation persists, the formulation may not be strong enough. Try increasing the percentage of co-solvents/surfactants. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. You may need to adjust this to 10/40/10/40 or another validated ratio.[6]

    • Check the pH: The pH of the final formulation can impact the solubility of your compound.[8] Ensure the final pH is within a physiologically acceptable range (typically 6.5-7.5) and is compatible with your compound's pKa.

Formulation_Troubleshooting Start Compound Precipitation Observed CheckOrder Was the order of reagent addition correct? (DMSO first) Start->CheckOrder UseHeat Did you use gentle warming or sonication? CheckOrder->UseHeat Yes CorrectOrder Correct the preparation sequence CheckOrder->CorrectOrder No AdjustRatio Is the co-solvent/ surfactant ratio sufficient? UseHeat->AdjustRatio Yes ApplyHeat Apply gentle heat (37°C) and/or sonication UseHeat->ApplyHeat No Success Solution is Clear and Stable AdjustRatio->Success Yes IncreaseSolvents Increase % of PEG300 and/or Tween 80. Re-test solubility. AdjustRatio->IncreaseSolvents No CorrectOrder->Start ApplyHeat->Start IncreaseSolvents->Start

Caption: Decision tree for formulation troubleshooting.

Issue 2: High variability in efficacy or PK data between animals.
  • Question: My in vivo results show a wide spread, even within the same treatment group. How can I improve consistency?

  • Answer & Troubleshooting Steps:

    • Ensure Formulation Homogeneity: If you are using a suspension, it is critical to ensure it is uniformly mixed before drawing each dose. Vortex the stock solution vigorously before each and every injection. Inconsistent dosing due to settling is a major cause of variability.[9]

    • Refine Injection Technique: For intraperitoneal (i.p.) injections, ensure consistent placement in the lower right quadrant of the abdomen to avoid hitting the bladder or cecum. For oral gavage (p.o.), ensure the compound is delivered to the stomach without causing esophageal reflux or aspiration.

    • Increase Animal Numbers (N): Biological variability is inherent. If you have followed all technical best practices, increasing the group size may be necessary to achieve statistical power.

    • Monitor Animal Health: Factors like stress, underlying health conditions, or variations in the microbiome can influence drug metabolism and response. Ensure all animals are healthy and properly acclimatized before starting the study.

Issue 3: Lack of in vivo efficacy despite good in vitro potency.
  • Question: My compound is potent in cell culture, but I'm not seeing the expected tumor growth inhibition in vivo. What's wrong?

  • Answer & Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: The first step is to understand if the compound is achieving sufficient exposure in the plasma and, ideally, in the tumor tissue. A pilot PK study will determine key parameters like Cmax (peak concentration), T1/2 (half-life), and AUC (total exposure). Poor bioavailability or rapid clearance are common reasons for a lack of efficacy.

    • Perform a Pharmacodynamic (PD) / Target Engagement Study: You must confirm that the drug is hitting its target (Mps1) in the tumor at a level sufficient to exert a biological effect. This can be done by sacrificing a small cohort of tumor-bearing animals at various time points after dosing and analyzing tumor lysates. For an Mps1 inhibitor, you could measure the phosphorylation of a downstream substrate via Western Blot or IHC. A lack of target modulation indicates an exposure problem or that the dose is too low.

    • Re-evaluate Dosing Schedule: A compound with a short half-life may require more frequent dosing (e.g., twice daily) to maintain target coverage above the required threshold. Conversely, if toxicity is a concern, an intermittent schedule (e.g., 5 days on, 2 days off) might be more effective than a lower continuous dose.[10] The relationship between drug exposure and target engagement is key.[11]

Experimental Protocols

Protocol 1: Preparation of Dosing Vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
  • Objective: To prepare a 10 mL stock of a clear, sterile vehicle suitable for dissolving 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide for i.p. injection.

  • Materials:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80 (Polysorbate 80), sterile

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile conical tubes and syringes

  • Methodology:

    • In a sterile 15 mL conical tube, add 1.0 mL of DMSO.

    • Add 4.0 mL of PEG300 to the DMSO. Vortex gently to mix.

    • Add 0.5 mL of Tween 80 to the DMSO/PEG300 mixture. Vortex until the solution is homogenous.

    • Slowly add 4.5 mL of sterile saline to the mixture while gently vortexing.

    • Self-Validation Check: The final solution should be completely clear and free of any phase separation. Store at room temperature.

  • Dosing Preparation:

    • Weigh the required amount of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide and dissolve it in the minimum amount of 100% DMSO required to create a concentrated stock (e.g., 100 mg/mL). Ensure it is fully dissolved.

    • Add the appropriate volumes of PEG300 and Tween 80 to this DMSO stock.

    • Finally, add saline to reach the desired final concentration for dosing (e.g., 5 mg/mL). Ensure the final percentage of DMSO in the injected volume is ideally ≤10%.

Protocol 2: Workflow for a Dose-Range Finding and Efficacy Study

Efficacy_Workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_analysis Endpoint Analysis Implant Implant Tumor Cells (e.g., Xenograft) TumorGrowth Monitor Tumor Growth (e.g., to ~100-150 mm³) Implant->TumorGrowth Randomize Randomize Animals into Groups TumorGrowth->Randomize Dose Initiate Dosing: - Vehicle Control - Low Dose (e.g., 10 mg/kg) - Mid Dose (e.g., 30 mg/kg) - High Dose (e.g., 100 mg/kg) Randomize->Dose Monitor Monitor Daily: - Tumor Volume (Calipers) - Body Weight - Clinical Signs of Toxicity Dose->Monitor Endpoint Study Endpoint (e.g., Day 21 or Tumor Volume >1500 mm³) Monitor->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (%TGI) - Body Weight Change - Statistical Analysis Endpoint->Analysis

Sources

addressing stability issues of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-SM-4MPB

Last Updated: January 23, 2026

Introduction: Understanding the Stability Profile

Welcome to the technical support guide for 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues encountered when working with this molecule in solution.

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide incorporates two key chemical moieties that dictate its stability profile: a benzenesulfonamide group and a pyridine ring. The sulfonamide linkage is known to be susceptible to hydrolysis, particularly under acidic conditions, while the pyridine ring can influence solubility and participate in pH-dependent equilibria.[1][2] This guide provides a framework for understanding these liabilities, diagnosing common problems, and implementing robust experimental protocols to ensure the integrity of your results.

Troubleshooting Guide: Diagnosing and Solving In-Solution Instability

This section addresses common observational triggers that indicate potential compound degradation or instability.

Question: My solution of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has developed a yellow or brownish tint over time. What is the cause and how can I prevent it?

Answer:

A color change is a frequent indicator of chemical degradation, often stemming from oxidative or photolytic pathways.

  • Causality: The formation of colored species is typically due to the creation of new chromophores through reactions involving the aromatic rings or the nitrogen atom. Sulfonamides can be susceptible to degradation upon exposure to UV light, a process that can be influenced by the pH of the solution.[1] The presence of trace metal impurities can also catalyze oxidative degradation.

  • Immediate Actions:

    • Confirm that the color change is not due to a contaminated solvent by preparing a fresh solution.

    • Analyze the discolored solution using HPLC-UV/Vis or LC-MS to identify potential degradation products.[3][4] Compare the chromatogram to that of a freshly prepared, uncolored solution.

  • Preventative Measures:

    • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

    • Inert Atmosphere: For long-term storage, especially in organic solvents, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could initiate degradation.

Question: I'm observing a loss of compound potency or inconsistent results in my biological assays. Could this be a stability issue?

Answer:

Yes, a loss of potency is a classic symptom of compound degradation. The parent molecule is likely converting into one or more inactive or less active species.

  • Causality: The most probable cause is the hydrolytic cleavage of the sulfonamide (S-N) bond. Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.[1][6] The resulting products, 4-methylbenzenesulfonic acid and (pyridin-2-yl)methanamine, would not possess the same biological activity as the parent compound.

  • Troubleshooting Workflow:

    • pH Measurement: Immediately check the pH of your assay buffer or vehicle. Even seemingly neutral buffers can drift in pH over time or upon addition of other components.

    • Forced Degradation Test: Perform a rapid forced degradation study (see Protocol 1 below) by incubating a small sample of your stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze the samples by HPLC at t=0 and after a few hours. A significant decrease in the parent peak area under acidic conditions strongly suggests hydrolysis.[1]

    • Review Assay Conditions: Assess the duration of your experiment. If the compound is incubated in an acidic buffer for an extended period, significant degradation can occur.

G cluster_0 Troubleshooting Workflow for Potency Loss Start Inconsistent Assay Results / Potency Loss Check_pH Measure pH of Assay Medium Start->Check_pH Is_Acidic Is pH < 6.5? Check_pH->Is_Acidic Forced_Deg Perform Forced Hydrolysis Test (Protocol 1) Is_Acidic->Forced_Deg Yes Other_Issues Investigate Other Causes: - Target instability - Assay interference - Pipetting error Is_Acidic->Other_Issues No Deg_Observed Degradation in Acid? Forced_Deg->Deg_Observed Conclusion Conclusion: Probable Acid-Catalyzed Hydrolysis Deg_Observed->Conclusion Yes Deg_Observed->Other_Issues No Action Action: - Reformulate in neutral/alkaline buffer (pH 7-9) - Reduce incubation time - Run stability checks in final assay medium Conclusion->Action

Caption: Workflow for diagnosing potency loss.

Question: A precipitate has formed in my aqueous buffer solution after storage. What's happening?

Answer:

Precipitation is typically due to poor solubility or the formation of an insoluble salt or degradant.

  • Causality:

    • pH-Dependent Solubility: The pyridine nitrogen in your molecule has a pKa (pyridinium) of approximately 5.2.[7] In solutions with a pH around this value, the molecule will exist as a mixture of the neutral and protonated (cationic) forms. At pH values significantly below the pKa, the more soluble cationic form will dominate. If the pH of your buffer is near or above the pKa, the less soluble neutral form may precipitate, especially at high concentrations.

    • Salt Formation: If your buffer contains certain counter-ions, an insoluble salt of the protonated compound could form.

    • Degradant Insolubility: A degradation product could be less soluble than the parent compound, causing it to precipitate out of solution.

  • Investigative Steps:

    • Isolate & Analyze: Centrifuge the solution, decant the supernatant, and wash the precipitate with water. Allow the precipitate to dry and analyze it by LC-MS or NMR to determine if it is the parent compound or a degradant.

    • Solubility Curve: Determine the kinetic solubility of your compound across a range of pH values (e.g., pH 4 to 9) to identify the optimal pH for maintaining solubility at your desired concentration.

  • Solutions:

    • Adjust pH: The most common solution is to adjust the buffer pH to be at least 1.5-2 units below the pyridine pKa (i.e., pH < 3.5-4) to ensure the compound remains in its more soluble, fully protonated form.

    • Use Co-solvents: If adjusting the pH is not an option for your experiment, consider adding a small percentage (1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to improve solubility.

    • Filter Sterilize: Always filter your solutions through a 0.22 µm filter after preparation to remove any initial undissolved particulates that could act as nucleation sites for precipitation.

FAQs: Proactive Stability Management & Best Practices

What are the ideal storage conditions for a stock solution of this compound?

For maximum longevity, stock solutions (typically in DMSO) should be stored under the conditions outlined in the table below.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Container Tightly sealed, low-extractable glass or polypropylene vialsPrevents solvent evaporation and contamination from the container material.[8]
Light Amber vials or protected from lightPrevents photodegradation, a known liability for sulfonamides.[1][5]
Atmosphere Air (for DMSO)DMSO is hygroscopic; an inert atmosphere is not typically necessary for DMSO stocks unless the compound is exceptionally oxygen-sensitive.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[9]
Which solvents should I use or avoid for preparing working solutions?
  • Recommended:

    • DMSO: Excellent for primary stock solutions due to its high solubilizing power and general stability.

    • Aqueous Buffers (pH 7.0 - 9.0): Ideal for final working solutions. Sulfonamides are generally most stable against hydrolysis in neutral to alkaline conditions.[1][2] A study of 12 sulfonamides found all were hydrolytically stable at pH 9.0.[6]

  • Use with Caution:

    • Aqueous Buffers (pH < 6.5): Acidic conditions can catalyze the hydrolysis of the sulfonamide bond.[1] If your experiment requires an acidic pH, you must perform stability testing to determine the acceptable time frame for use (see Protocol 2 ).

    • Methanol/Ethanol: While good solubilizers, they can potentially participate in solvolysis reactions over long-term storage, especially if acidic or basic contaminants are present. Use fresh, high-purity solvents.

How can I predict the main degradation products?

Based on the structure, two primary degradation pathways are most likely under common laboratory stress conditions.

G cluster_0 Acid/Base Hydrolysis cluster_1 Oxidation / Photolysis Parent 4-methyl-N-(pyridin-2-ylmethyl) benzenesulfonamide Product1 4-methylbenzenesulfonic acid Parent->Product1 S-N Cleavage Product2 (pyridin-2-yl)methanamine Parent->Product2 S-N Cleavage Product3 Hydroxylated derivatives (on aromatic rings) Parent->Product3 Ring Oxidation Product4 N-oxide (on pyridine ring) Parent->Product4 Pyridine Oxidation

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Rapid Forced Degradation Study for Hydrolytic Stability

This protocol is used to quickly assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Preparation: Prepare 1 mg/mL solutions of the compound in acetonitrile or DMSO.

  • Stress Conditions: Set up three vials:

    • Acid: 100 µL of stock solution + 900 µL of 0.1 M HCl.

    • Base: 100 µL of stock solution + 900 µL of 0.1 M NaOH.

    • Neutral: 100 µL of stock solution + 900 µL of Water.

  • Incubation: Incubate all vials at 40-60°C.

  • Analysis:

    • Immediately take a t=0 sample from each vial, neutralize if necessary (add an equivalent amount of base to the acid sample and vice-versa), and dilute into the mobile phase for HPLC analysis.

    • Take additional samples at t=2, 6, and 24 hours, neutralize, and analyze by HPLC.

  • Interpretation: Compare the peak area of the parent compound at each time point relative to t=0. A >10% loss of the parent peak area indicates significant degradation under that condition. This also helps validate that your HPLC method is stability-indicating by showing the appearance of new degradant peaks.

Protocol 2: Developing a Stability-Indicating HPLC Method

A self-validating analytical method is crucial for accurately quantifying the compound and its impurities.[4]

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid modifier ensures good peak shape for the basic pyridine moiety.

    • B: Acetonitrile or Methanol.

  • Method Development:

    • Start with a broad gradient (e.g., 5% B to 95% B over 15 minutes) to elute the parent compound and all potential degradants generated in the forced degradation study (Protocol 1).

    • Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) of >1.5 between adjacent peaks.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm). A PDA detector is critical as it can show if co-eluting peaks are present (i.e., peak purity analysis), confirming the specificity of the method.

  • Validation: Once optimized, the method should be validated according to standard guidelines for specificity, linearity, accuracy, and precision.[10]

References

  • El-Sadek, M. E., et al. (2018). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 3(10), x181467. Retrieved from [Link]

  • Verma, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(14), 16739–16752. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 222-229. Retrieved from [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 1-15. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Adamek, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]

  • Gonzalez, V. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Annear, D. I. (1962). Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. PubMed Central (PMC). Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The Stability of Pyridine Nucleotides. Retrieved from [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. Retrieved from [Link]

  • Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–419. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (2002). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 21(4), 724-730. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Publications. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Retrieved from [Link]

  • Single Use Support. (2023). Safe handling of bulk drug substances. Retrieved from [Link]

  • ResearchGate. (2005). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Retrieved from [Link]

  • ResearchGate. (2014). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • NIH. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Cellular Resistance to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. Based on its structural characteristics as a sulfonamide derivative, this compound is hypothesized to exert its anticancer effects through the inhibition of key oncogenic pathways, primarily targeting tumor-associated Carbonic Anhydrases (CA IX, CA XII), Signal Transducer and Activator of Transcription 3 (STAT3), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide provides a comprehensive framework for troubleshooting and overcoming cellular resistance, a critical hurdle in the development of targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide?

A1: The chemical scaffold of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, featuring a sulfonamide group, is a well-established pharmacophore for targeting specific enzymes.[1][2] The presence of the pyridine ring further contributes to its potential binding affinity and selectivity.[1] Based on extensive research on similar sulfonamide derivatives, the primary putative targets for this compound in an oncology setting are:

  • Carbonic Anhydrases (CAs), particularly tumor-associated isoforms CA IX and CA XII: These enzymes are overexpressed in various hypoxic tumors and play a crucial role in regulating tumor pH, promoting cell survival, and metastasis.[2] Sulfonamides are a classic class of CA inhibitors.[2]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Persistent activation of the STAT3 signaling pathway is strongly correlated with cancer development, making it a key therapeutic target.[3][4] Several benzenesulfonamide derivatives have been designed as selective STAT3 inhibitors.[3]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies aimed at inhibiting tumor growth and metastasis.[5][6]

It is plausible that 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may exhibit inhibitory activity against one or more of these targets, contributing to its overall anti-tumor effect.

Q2: My cancer cell line, which was initially sensitive to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, is now showing resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies is a complex phenomenon. For a compound like 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, resistance can emerge through several mechanisms, depending on its primary target:

Putative TargetCommon Mechanisms of Acquired Resistance
Carbonic Anhydrase (CA IX/XII) - Upregulation of drug efflux pumps (e.g., P-glycoprotein).- Alterations in the tumor microenvironment that reduce reliance on CA IX/XII for pH regulation.- Mutations in the CA IX/XII gene leading to reduced drug binding.
STAT3 - Activation of alternative survival pathways that bypass the need for STAT3 signaling.- Mutations in the STAT3 gene that prevent inhibitor binding.- Increased expression of STAT3 or its upstream activators.
VEGFR-2 - Activation of alternative angiogenic pathways (e.g., FGF, PDGF).- Upregulation of pro-angiogenic factors.- Mutations in the VEGFR-2 gene affecting inhibitor binding.

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Target Expression Analysis: Use Western blotting or qPCR to compare the expression levels of CA IX, CA XII, total STAT3, phosphorylated STAT3 (p-STAT3), and VEGFR-2 in your sensitive and resistant cell lines.

  • Efflux Pump Activity Assay: Employ fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) to assess their activity in both cell lines.

  • Pathway Activation Profiling: Use antibody arrays or phosphoproteomics to identify alternative signaling pathways that may be activated in the resistant cells.

  • Gene Sequencing: Sequence the coding regions of CA9, CA12, STAT3, and KDR (VEGFR-2) in both sensitive and resistant cells to identify any potential mutations.

Troubleshooting Guides

Scenario 1: Decreased Potency of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Over Time

Problem: The IC50 of the compound in your cancer cell line has significantly increased after several passages.

Potential Causes & Troubleshooting Steps:

Potential Cause Verification Method Proposed Solution
Upregulation of ABC Transporters (e.g., P-glycoprotein) Western blot for P-gp (ABCB1); Rhodamine 123 efflux assay.Co-administer a P-gp inhibitor like Verapamil or a more specific third-generation inhibitor.
Increased Target Expression qPCR or Western blot for CA IX/XII, STAT3, or VEGFR-2.This indicates target-related resistance. Consider combination therapies to target downstream effectors or parallel pathways.
Activation of Bypass Signaling Pathways Phospho-kinase array; Western blot for key nodes of alternative pathways (e.g., p-AKT, p-ERK).Combine 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide with an inhibitor of the identified bypass pathway.
Emergence of Target Gene Mutations Sanger or Next-Generation Sequencing of the target gene.If a mutation is identified, structural modeling may suggest if a second-generation inhibitor could be effective.

Experimental Protocols

Protocol 1: Assessment of P-glycoprotein (P-gp) Mediated Efflux

This protocol allows for the functional assessment of P-gp activity, a common mechanism of multidrug resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Verapamil (a P-gp inhibitor)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with either vehicle or Verapamil (50 µM) for 1 hour.

  • Rhodamine 123 Staining: Add Rhodamine 123 (5 µM) to all wells and incubate for 30 minutes.

  • Washing: Gently wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader (Excitation/Emission: ~485/520 nm).

Expected Results:

  • Sensitive Cells: High Rhodamine 123 fluorescence, which is not significantly increased by Verapamil.

  • Resistant Cells (with P-gp upregulation): Low Rhodamine 123 fluorescence, which is significantly increased by Verapamil pre-treatment.

Cell LineTreatmentExpected Rhodamine 123 Fluorescence
SensitiveVehicleHigh
SensitiveVerapamilHigh
ResistantVehicleLow
ResistantVerapamilHigh

Signaling Pathway and Workflow Diagrams

G cluster_0 Drug Action & Resistance Mechanisms cluster_1 Primary Targets cluster_2 Cellular Effects cluster_3 Resistance Mechanisms Drug 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CA CA IX/XII Drug->CA Inhibits STAT3 STAT3 Drug->STAT3 Inhibits VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits Proliferation ↓ Proliferation CA->Proliferation Regulates pH for STAT3->Proliferation Drives Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis Efflux ↑ Drug Efflux (P-gp) Efflux->Drug Reduces intracellular concentration Bypass Activation of Bypass Pathways Bypass->Angiogenesis Circumvents inhibition Bypass->Proliferation Circumvents inhibition Mutation Target Mutation Mutation->CA Prevents drug binding Mutation->STAT3 Prevents drug binding Mutation->VEGFR2 Prevents drug binding

Caption: Overview of the putative mechanisms of action and resistance to 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

G cluster_workflow Troubleshooting Workflow for Drug Resistance Start Decreased Drug Efficacy (Increased IC50) Efflux_Test Assess Efflux Pump Activity (e.g., Rhodamine 123 Assay) Start->Efflux_Test Target_Expr Analyze Target Expression (Western Blot/qPCR) Efflux_Test->Target_Expr Negative Efflux_Positive P-gp Upregulation Confirmed Efflux_Test->Efflux_Positive Positive Bypass_Signal Profile Pathway Activation (Phospho-Array) Target_Expr->Bypass_Signal No Change Target_Upreg Target Overexpression Confirmed Target_Expr->Target_Upreg Upregulated Sequencing Sequence Target Gene(s) Bypass_Signal->Sequencing No Change Bypass_Active Bypass Pathway Identified Bypass_Signal->Bypass_Active Pathway Activated Mutation_Found Mutation Detected Sequencing->Mutation_Found Mutation Found No_Change No Obvious Mechanism Sequencing->No_Change No Mutation Solution_Efflux Solution: Co-administer Efflux Pump Inhibitor Efflux_Positive->Solution_Efflux Solution_Target Solution: Combination Therapy (Target Downstream/Parallel Pathway) Target_Upreg->Solution_Target Solution_Bypass Solution: Combination Therapy (Inhibit Bypass Pathway) Bypass_Active->Solution_Bypass Solution_Mutation Solution: Evaluate Next-Generation Inhibitors Mutation_Found->Solution_Mutation

Caption: A logical workflow for systematically troubleshooting cellular resistance to a targeted therapeutic agent.

References

  • 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (2010, August 25). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed. (2018, May 10). PubMed. Retrieved January 23, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed. (2021, June 5). PubMed. Retrieved January 23, 2026, from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed. (2025, August 25). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Molecular Target of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, technically-grounded framework for validating the molecular target of a novel compound, using 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide as our subject.

Given that the specific molecular target of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is not broadly documented, this guide will first outline a strategy for target identification before delving into a comparative analysis of robust, orthogonal methods for target validation. We will explore the "why" behind experimental choices, ensuring a self-validating system of inquiry.

Part 1: The Initial Challenge - Identifying Potential Targets

Before validation can begin, a hypothesized target or a set of candidate targets must be identified. Target identification is a crucial stage that prevents the investment of significant resources into misleading research avenues.[1][2] Two primary strategies are often employed:

  • Affinity-Based Pull-Down Methods: This classic approach involves immobilizing the small molecule of interest (our benzenesulfonamide) onto a solid support (like beads) or tagging it with an affinity handle such as biotin.[1] This "bait" is then incubated with cell lysates, and any proteins that bind to it are "pulled down," isolated, and identified, typically via mass spectrometry.[1]

  • Label-Free Methods: These approaches utilize the native, unmodified small molecule to identify its binding partners within a cellular context. One such method is the Cellular Thermal Shift Assay (CETSA®), which we will explore in detail for validation. When used for initial identification, CETSA can be coupled with mass spectrometry (Thermal Proteome Profiling) to identify proteins that are stabilized upon drug binding across the proteome.

Part 2: A Multi-Pronged Approach to Target Validation

Once a primary target is hypothesized, rigorous validation is essential. This process should employ multiple, independent techniques to build a solid case for the drug-target interaction. We will compare three powerful and widely used methodologies: Isothermal Titration Calorimetry (ITC) for direct biophysical characterization, Cellular Thermal Shift Assay (CETSA) for target engagement in a native cellular environment, and Kinobeads-based competitive profiling for assessing selectivity.

A. Biophysical Validation: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[3][4] This allows for the precise determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[4][5]

Causality Behind the Choice: ITC provides unequivocal evidence of a direct physical interaction between the compound and a purified target protein.[3] It is considered a foundational experiment because it is a direct measurement of binding, free from the potential artifacts of cellular systems or reporter assays.[6]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PurifyTarget Purify Target Protein BufferMatch Dialyze Protein & Dissolve Compound in Identical Buffer PurifyTarget->BufferMatch PrepareCompound Prepare Compound Solution PrepareCompound->BufferMatch LoadITC Load Protein into Cell & Compound into Syringe BufferMatch->LoadITC Titration Perform Serial Injections at Constant Temperature LoadITC->Titration MeasureHeat Measure Heat Change per Injection Titration->MeasureHeat GenerateIsotherm Plot Heat Change vs. Molar Ratio MeasureHeat->GenerateIsotherm FitData Fit Binding Isotherm to Model GenerateIsotherm->FitData DetermineParams Determine K_D, ΔH, n FitData->DetermineParams

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

  • Protein Preparation: Express and purify the hypothesized target protein to >95% purity.

  • Buffer Matching: Dialyze the purified protein extensively against the final experimental buffer. Dissolve the 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in the exact same buffer lot to minimize heat of dilution effects.[7]

  • Concentration Determination: Accurately determine the concentrations of both the protein and the compound solution.[7]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, timed injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the resulting heat change against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to extract the thermodynamic parameters.

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound binds to its target within the complex milieu of an intact cell.[8] The principle is that a protein's thermal stability increases when it is bound to a ligand.[8][9] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.[10]

Causality Behind the Choice: A positive ITC result confirms a direct interaction with a purified protein, but it doesn't prove that the compound can reach and bind its target in a cell. CETSA bridges this gap by providing evidence of target engagement in a more physiologically relevant environment.[9]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CultureCells Culture Cells TreatCells Treat Cells with Compound or Vehicle (DMSO) CultureCells->TreatCells AliquotCells Aliquot Treated Cells TreatCells->AliquotCells HeatSamples Heat Aliquots to a Range of Temperatures AliquotCells->HeatSamples LyseCells Lyse Cells (Freeze-Thaw) HeatSamples->LyseCells SeparateFractions Centrifuge to Separate Soluble from Precipitated Protein LyseCells->SeparateFractions QuantifyProtein Quantify Soluble Target Protein (e.g., Western Blot, ELISA) SeparateFractions->QuantifyProtein PlotCurve Plot % Soluble Protein vs. Temperature QuantifyProtein->PlotCurve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Culture and Treatment: Culture an appropriate cell line that expresses the target protein. Treat the cells with a range of concentrations of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them for a set time (e.g., 3 minutes) across a range of temperatures using a thermal cycler.[11]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).[11]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western Blot or an AlphaLISA®.

  • Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

C. Selectivity Assessment: Kinobeads Competition Binding

While our primary compound is a sulfonamide and not a classic kinase inhibitor, the principle of competitive chemical proteomics is broadly applicable for assessing selectivity. Should the identified target be a kinase, Kinobeads are an excellent tool.[12][13] If the target is not a kinase, a custom affinity resin would be required, but the workflow is analogous. This method assesses how well a compound competes with a broad-spectrum affinity matrix for binding to a large number of proteins (e.g., kinases) in a cell lysate.[14][15]

Causality Behind the Choice: A compound is rarely perfectly selective. Understanding its off-target interactions is crucial for interpreting phenotypic data and anticipating potential toxicity.[16] Competitive profiling provides a broad view of the compound's selectivity in a competitive and near-native environment.[13]

Kinobeads_Workflow cluster_incubation Competitive Incubation cluster_pulldown Affinity Pulldown cluster_analysis MS Analysis PrepareLysate Prepare Cell Lysate IncubateCompound Incubate Lysate with Varying [Compound] PrepareLysate->IncubateCompound AddKinobeads Add Kinobeads to Lysate IncubateCompound->AddKinobeads IncubateBeads Incubate and Wash Beads AddKinobeads->IncubateBeads EluteProteins Elute Bound Proteins IncubateBeads->EluteProteins DigestProteins Digest Proteins to Peptides EluteProteins->DigestProteins LC_MS Analyze by LC-MS/MS DigestProteins->LC_MS Quantify Quantify Protein Abundance vs. [Compound] LC_MS->Quantify GenerateCurves Generate Competition Binding Curves Quantify->GenerateCurves

Caption: Kinobeads Competition Assay Workflow.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or a mixture of cell lines to maximize protein representation.[12]

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.

  • Kinobeads Incubation: Add the Kinobeads slurry to the compound-treated lysates and incubate to allow proteins to bind to the beads.[14]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by label-free quantitative LC-MS/MS.

  • Data Analysis: For each identified protein, determine its abundance at each compound concentration relative to a vehicle control. Proteins that are true targets of the compound will show a dose-dependent decrease in their binding to the Kinobeads.[15]

Part 3: Comparative Analysis and a Case Study

No single method tells the whole story. A robust target validation strategy relies on the convergence of evidence from these orthogonal approaches.

Comparison of Validation Methodologies
Method Principle Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding- Direct, label-free measurement of binding- Provides full thermodynamic profile (KD, ΔH, n)[5]- Unambiguous confirmation of physical interaction[3]- Requires large amounts of pure, soluble protein- May not be feasible for some membrane proteins- Does not confirm cellular activity
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability- Confirms target engagement in intact cells- Accounts for cell permeability and metabolism- Can be adapted to a high-throughput format- Indirect measure of binding- Not all proteins exhibit a clear thermal shift- Requires a specific antibody for detection
Kinobeads Competition Competition for binding to an affinity matrix- Assesses selectivity against hundreds of kinases simultaneously[12]- Unbiased discovery of off-targets[13]- Uses native proteins from cell lysates- Typically limited to lysate, not intact cells[17]- May not capture allosteric inhibitors[13]- Standard Kinobeads are specific for kinases
Comparator Case Study: Rilpivirine

To illustrate this validation framework, let's consider a well-characterized drug, Rilpivirine . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infections.[18] Its molecular target is the HIV-1 reverse transcriptase enzyme.[18]

A validation workflow for Rilpivirine would look like this:

  • ITC: Direct binding of Rilpivirine to purified recombinant HIV-1 reverse transcriptase would be measured, yielding a high-affinity KD value and confirming the direct interaction.

  • CETSA: In a human T-cell line transfected to express HIV-1 reverse transcriptase, treatment with Rilpivirine would lead to a significant thermal stabilization of the enzyme compared to vehicle-treated cells, confirming target engagement in a cellular context.

  • Competitive Profiling: A Kinobeads assay would be run to demonstrate Rilpivirine's selectivity. While it is not a kinase inhibitor, this would confirm its lack of significant binding to the human kinome, an important aspect of its safety profile. Indeed, studies have shown Rilpivirine has some interaction with drug transporters like ABCB1, which could be identified through broader chemical proteomics approaches.[19]

The convergence of these results—direct binding, cellular engagement, and high selectivity—provides the authoritative grounding needed to confidently name HIV-1 reverse transcriptase as the molecular target of Rilpivirine.

Conclusion

Validating the molecular target of a novel compound like 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a systematic process of evidence-building. It begins with robust target identification and proceeds with a multi-faceted validation strategy that interrogates the compound-target interaction at the biophysical, cellular, and proteome-wide levels. By integrating the quantitative rigor of Isothermal Titration Calorimetry, the physiological relevance of the Cellular Thermal Shift Assay, and the broad selectivity profiling of competitive chemical proteomics, researchers can establish a chain of evidence that is both trustworthy and authoritative. This logical, self-validating workflow is fundamental to mitigating risk and accelerating the translation of promising molecules into validated therapeutic leads.

References

  • PubChem. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Klaeger, S., Gohlke, B., Scott, M.P. et al. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Biotechnology 35, 80–88 (2017). Available from: [Link]

  • Martinez Molina, D. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology 8, 1-14 (2016). Available from: [Link]

  • Perozzo, R., Folkers, G. & Scapozza, L. Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction 24, 1-2, 1-14 (2004). Available from: [Link]

  • PubChem. Rilpivirine. National Center for Biotechnology Information. Available from: [Link]

  • Schenone, M., Dancik, V., Wagner, B.K. et al. Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology 9, 232–240 (2013). Available from: [Link]

  • Duncan, J.S., Whittle, M.C., Kranz, J.E. et al. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research 11, 10, 4876–4887 (2012). Available from: [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available from: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. ANT BIO PTE. LTD. Available from: [Link]

  • Al-Madhagi, S., Wang, Y.F., He, S. et al. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry 63, 10, 5214–5232 (2020). Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Linkuviene, V., Krainer, G., Chen, W.Y. et al. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry 515, 61-64 (2016). Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • PubMed. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • YouTube. Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. JoVE. Available from: [Link]

  • Wikipedia. Rilpivirine. Wikipedia. Available from: [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

  • Utrecht University Repository. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Repository. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available from: [Link]

  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • MDPI. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. MDPI. Available from: [Link]

  • Chemsrc. 4-amino-N-[5-(2-hydroxyethyl)-4-methyl-pyrimidin-2-yl]benzenesulfonamide. Chemsrc. Available from: [Link]

Sources

A Comparative Guide to Benzenesulfonamide Inhibitors: Profiling 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a cornerstone of medicinal chemistry, giving rise to a multitude of enzyme inhibitors with diverse therapeutic applications. From pioneering antibacterial agents to targeted anticancer therapies and treatments for glaucoma, the versatility of this chemical moiety is well-established. This guide provides a comparative analysis of benzenesulfonamide inhibitors, with a specific focus on profiling the characteristics of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in relation to other well-documented inhibitors of this class. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, we can infer its likely activity and performance based on established structure-activity relationships (SAR) and the vast body of research on analogous compounds.

The Benzenesulfonamide Scaffold: A Privileged Structure in Enzyme Inhibition

Benzenesulfonamides are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a potent zinc-binding group, making it an excellent starting point for designing inhibitors of zinc-containing enzymes, known as metalloenzymes.[1] The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.

One of the most prominent targets for benzenesulfonamide inhibitors is the carbonic anhydrase (CA) family of enzymes.[2] CAs are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them attractive drug targets.[2][4]

Mechanism of Action: The Role of the Zinc-Binding Group

The inhibitory action of benzenesulfonamide derivatives against carbonic anhydrases is a classic example of targeted enzyme inhibition. The sulfonamide moiety is crucial for this activity. In its anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction, binding directly to the Zn²⁺ ion located at the bottom of the active site cleft. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The interaction is further stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199.[5]

The general mechanism can be visualized as follows:

Caption: General mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The potency and isoform selectivity of benzenesulfonamide inhibitors are not solely dependent on the sulfonamide group. The "tail" of the molecule, which is the substituted benzene ring and any further extensions, plays a critical role by interacting with the variable amino acid residues lining the entrance and middle of the active site cavity.[1][6] Key SAR principles include:

  • Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence the inhibitor's affinity and selectivity.[2] Electron-donating or withdrawing groups can alter the acidity of the sulfonamide proton, affecting its binding to the zinc ion.[6] Furthermore, these substituents can form additional hydrogen bonds or van der Waals interactions with the enzyme.[5]

  • The "Tail" Approach: Extending the molecule from the benzene ring (the "tail") allows for interactions with residues further from the zinc ion. This is a key strategy for achieving isoform selectivity, as these outer active site regions are less conserved across different CAs.[1]

Predicted Profile of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Based on its structure, we can predict the likely inhibitory properties of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide:

  • Target: The presence of the benzenesulfonamide core strongly suggests that it will act as an inhibitor of zinc metalloenzymes, with carbonic anhydrases being a primary potential target.

  • Inhibitory Moiety: The unsubstituted sulfonamide group is the key zinc-binding element.

  • Structural Features Influencing Activity:

    • 4-methyl group: This small, electron-donating group on the benzene ring is a common feature in some sulfonamide drugs. It can contribute to hydrophobic interactions within the active site.

    • N-(pyridin-2-ylmethyl) group: This "tail" is a significant feature. The pyridine ring introduces a basic nitrogen atom capable of forming hydrogen bonds. The methylene linker provides flexibility, allowing the pyridine ring to adopt a favorable conformation within the active site. This tail can interact with residues in the middle and outer regions of the active site, influencing both potency and isoform selectivity.

Comparative Analysis with Other Benzenesulfonamide Inhibitors

To contextualize the potential performance of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, we compare it with several well-characterized benzenesulfonamide inhibitors of carbonic anhydrase. The following table summarizes their inhibitory activity (Ki values in nM) against four human CA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII.

CompoundR Group on Sulfonamide NitrogenhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) Acetylamino (on a thiadiazole ring)25012255.7[3]
4-(1H-1,2,3-triazol-1-yl)benzenesulfonamide derivative (4a) H75.665.48.54.3[6]
4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide derivative (4f) H41.530.11.50.8[6]
SLC-0111 4-fluorophenylureido>10000980454.5[4]
Predicted: 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Pyridin-2-ylmethylLikely moderate to potent inhibitorLikely potent inhibitorLikely potent inhibitorLikely potent inhibitorInferred

Data for the predicted compound is inferred based on SAR principles.

This comparison highlights that modifications to the benzenesulfonamide scaffold lead to significant variations in potency and selectivity. For instance, SLC-0111 shows remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms.[4] The triazole-containing derivatives demonstrate potent, low nanomolar inhibition across multiple isoforms.[6] It is plausible that 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would also exhibit potent inhibition, with its selectivity profile being determined by how the pyridinylmethyl tail interacts with the specific residues of each CA isoform.

Experimental Protocols for Evaluating Benzenesulfonamide Inhibitors

To empirically determine the inhibitory activity of a compound like 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, a robust in vitro enzyme inhibition assay is required.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of a CA isoform.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically by measuring the absorbance at 400 nm. The rate of this reaction is proportional to the enzyme's activity. Inhibitors will decrease the rate of p-nitrophenol formation.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide)

  • Reference inhibitor (e.g., Acetazolamide)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Create a series of dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted test compound or reference inhibitor (or DMSO for control)

    • CA enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • If required, use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC₅₀ value.

Inhibitor Screening Workflow start Start: Prepare Reagents compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_setup Add buffer, compound, and CA enzyme to 96-well plate compound_prep->plate_setup pre_incubation Pre-incubate for 15 min at room temperature plate_setup->pre_incubation reaction_start Initiate reaction with p-NPA substrate pre_incubation->reaction_start kinetic_read Measure absorbance at 400 nm kinetically reaction_start->kinetic_read data_analysis Calculate reaction rates and % inhibition kinetic_read->data_analysis ic50_calc Determine IC₅₀ values from dose-response curves data_analysis->ic50_calc end End: Identify potent inhibitors ic50_calc->end

Caption: A typical workflow for screening benzenesulfonamide inhibitors against carbonic anhydrase.

Conclusion

References

  • Fortin, S., Wei, L., Moreau, E., Lacroix, J., Côté, M. F., Petitclerc, E., Kotra, L. P., & Gaudreault, R. C. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5425–5436.
  • Hassan, A. S., Aboulthana, W. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Al-Ostoot, F. H., Al-Wabli, R. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. RSC Advances, 11(46), 28839-28854.
  • Sharma, A., Kumar, V., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Pharmaceuticals, 16(5), 721.
  • Carradori, S., De Monte, C., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
  • Gudžytė, D., Morkūnaitė, V., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(11), 2660.
  • Angeli, A., Carta, F., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European journal of medicinal chemistry, 46(11), 5425-36.
  • Asif, M. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega.
  • Al-Rashida, M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7703.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833.
  • Didziapetriene, J., et al. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Journal of enzyme inhibition and medicinal chemistry, 30(6), 966-72.
  • Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Al-Warhi, T., et al. (2022). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Current molecular pharmacology, 15(5), 844-855.
  • De Monte, C., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176840.
  • Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
  • Supuran, C. T. (2021). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental and Clinical Cancer Research, 40(1), 14.
  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. European Journal of Medicinal Chemistry, 205, 112755.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • De Monte, C., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1745.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.